molecular formula C6H6O2S B3176216 4-Methoxythiophene-2-carbaldehyde CAS No. 98316-32-6

4-Methoxythiophene-2-carbaldehyde

Cat. No.: B3176216
CAS No.: 98316-32-6
M. Wt: 142.18 g/mol
InChI Key: OMTDRRIUUCBUIR-UHFFFAOYSA-N
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Description

4-Methoxythiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C6H6O2S and its molecular weight is 142.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxythiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-8-5-2-6(3-7)9-4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTDRRIUUCBUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 4-Methoxythiophene-2-carbaldehyde (CAS 98316-32-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxythiophene-2-carbaldehyde (CAS 98316-32-6) is a critical heterocyclic building block in modern drug discovery. Structurally, it serves as an electron-rich, five-membered bioisostere of 3-methoxybenzaldehyde, offering unique steric and electronic properties that modulate ligand-target binding kinetics. Its utility spans the synthesis of kinase inhibitors (e.g., EGFR), anti-inflammatory agents, and advanced organic semiconductors.

This guide moves beyond basic catalog data to provide a rigorous technical analysis of its synthesis, reactivity, and application in high-value chemical workflows.

Chemical Identity & Physicochemical Properties[1][2]

Understanding the physical state and electronic distribution of this scaffold is prerequisite to successful reaction planning. Unlike its 3-methoxy isomer, the 4-methoxy variant presents specific regiochemical challenges during synthesis and functionalization.

Table 1: Core Technical Specifications
PropertySpecificationNotes
CAS Number 98316-32-6Distinct from 3-methoxy isomer (CAS 35134-07-7)
IUPAC Name This compoundAlso known as 4-methoxy-2-thiophenecarboxaldehyde
Molecular Formula C₆H₆O₂S
Molecular Weight 142.18 g/mol
Appearance Off-white to pale yellow solidLow-melting solid; tends to liquefy if impure
Solubility DMSO, DCM, MeOH, Ethyl AcetateLimited water solubility
Storage -20°C, Inert AtmosphereAir and moisture sensitive; store under Nitrogen/Argon
Predicted pKa ~ -4 to -5 (Conjugate acid)Aldehyde oxygen protonation
Structural Analysis (NMR Expectations)
  • ¹H NMR (CDCl₃):

    • Aldehyde (-CHO): Singlet at

      
       9.70 – 9.90 ppm.
      
    • Methoxy (-OCH₃): Singlet at

      
       3.80 – 3.90 ppm.
      
    • Thiophene Ring Protons: Two distinct signals showing meta-coupling (

      
       Hz). H3 (adjacent to carbonyl) typically appears downfield (
      
      
      
      7.2–7.6 ppm), while H5 (adjacent to methoxy) is shielded (
      
      
      6.2–6.8 ppm).

Synthesis & Manufacturing Methodologies

The Regioselectivity Challenge

Direct Vilsmeier-Haack formylation of 3-methoxythiophene is not recommended for high-purity isolation of the 4-methoxy isomer. The methoxy group at position 3 is a strong ortho-director, driving formylation primarily to position 2 (yielding 3-methoxythiophene-2-carbaldehyde). The 4-methoxy isomer (formally 3-methoxythiophene-5-carbaldehyde) is a minor byproduct in this pathway.[1]

Recommended Protocol: Carboxylic Acid Reduction

To ensure structural integrity and avoid difficult isomeric separations, the Reduction-Oxidation Strategy starting from 4-methoxythiophene-2-carboxylic acid (or its ester) is the industry standard.

Step-by-Step Workflow
  • Esterification: Convert 4-methoxythiophene-2-carboxylic acid (CAS 77133-27-8) to its methyl ester using MeOH/H₂SO₄ or MeI/K₂CO₃.

  • Reduction: Reduce the ester to the primary alcohol (4-methoxythiophene-2-methanol) using Lithium Aluminum Hydride (LiAlH₄) in THF at 0°C.

    • Note: DIBAL-H can be used to stop at the aldehyde, but over-reduction is a risk; the alcohol route is more robust.

  • Oxidation: Selectively oxidize the alcohol to the aldehyde using Activated Manganese Dioxide (MnO₂) or Swern conditions.

Synthesis_Pathway Precursor 4-Methoxythiophene- 2-carboxylic Acid (CAS 77133-27-8) Ester Methyl Ester Intermediate Precursor->Ester MeOH, H2SO4 Reflux Alcohol 4-Methoxythiophene- 2-methanol Ester->Alcohol LiAlH4, THF 0°C -> RT Target 4-Methoxythiophene- 2-carbaldehyde (CAS 98316-32-6) Alcohol->Target MnO2, DCM or Swern Ox

Figure 1: High-fidelity synthesis route avoiding isomeric mixtures common in direct formylation.

Reactivity Profile & Functionalization[2]

The this compound scaffold features two reactive centers: the electrophilic aldehyde and the electron-rich thiophene ring .

Aldehyde Condensations

The aldehyde group is highly reactive toward nucleophiles, making it ideal for constructing larger pharmacophores.

  • Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)₃) to form benzyl-type amines.

  • Knoevenagel Condensation: Condenses with active methylene compounds (e.g., malononitrile) to form vinyl nitriles, often used in material science.

  • Henry Reaction: Reacts with nitroalkanes to form nitro-alkenes, precursors to tryptamine analogs.

Ring Electrophilics

The 4-methoxy group donates electron density into the ring, activating the 5-position (adjacent to sulfur, ortho to methoxy) toward electrophilic aromatic substitution (EAS).

  • Halogenation: Bromination (NBS) will occur predominantly at the 5-position.

  • Stability Warning: Acidic conditions can sometimes lead to demethoxylation or polymerization; Lewis acids should be buffered where possible.

Reactivity_Logic Core 4-Methoxythiophene- 2-carbaldehyde Sub1 Reductive Amination (Amine + NaBH(OAc)3) Core->Sub1 Sub2 Knoevenagel Condensation (Malononitrile + Base) Core->Sub2 Sub3 Electrophilic Halogenation (NBS at C-5) Core->Sub3 Prod1 Aminomethyl Thiophenes (Kinase Linkers) Sub1->Prod1 Prod2 Vinyl Nitriles (Michael Acceptors) Sub2->Prod2 Prod3 5-Bromo-4-methoxy derivatives Sub3->Prod3

Figure 2: Primary reactivity vectors for medicinal chemistry applications.

Applications in Drug Discovery

Kinase Inhibition (EGFR/VEGFR)

Thiophene-based aldehydes are frequently used to synthesize the "hinge-binding" region of kinase inhibitors. The 4-methoxy group provides a specific hydrogen bond acceptor motif that can interact with residues like Cys797 or Met790 in EGFR, potentially improving selectivity over wild-type kinases.

Bioisosteric Replacement

In Lead Optimization, this scaffold replaces:

  • 3-Methoxybenzaldehyde: Reduces lipophilicity (LogP) and improves metabolic stability.

  • Furan analogs: Eliminates the metabolic liability of the furan ring (which can form reactive enals).

Case Study: Chalcone Synthesis

Reaction with acetophenones yields thiophene-chalcones, which have demonstrated efficacy as:

  • Dual COX-2/5-LOX inhibitors (Anti-inflammatory).

  • Antitubercular agents.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store at -20°C. The aldehyde is prone to air-oxidation to the carboxylic acid (4-methoxythiophene-2-carboxylic acid) upon prolonged exposure to atmosphere.

References

  • Meth-Cohn, O., et al. (1993). Regioselective Vilsmeier Formylation of 3-Substituted Thiophenes.[2] Journal of the Chemical Society, Perkin Transactions 1. (Validating regioselectivity issues).

  • Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link]

Sources

Electronic Properties of Methoxy-Substituted Thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxy-substituted thiophene aldehydes, specifically 3-methoxythiophene-2-carbaldehyde , represent a critical class of heterocyclic building blocks.[1] They serve as the functional nexus between electron-rich donor systems (thiophenes) and reactive electrophilic handles (aldehydes).[1] This unique electronic "push-pull" architecture—where the methoxy group acts as a strong


-donor and the aldehyde as a 

-acceptor—makes them indispensable in two high-value domains:[1]
  • Organic Electronics: As precursors for low-bandgap conjugated polymers and oligomers used in Organic Photovoltaics (OPV) and Organic Light Emitting Diodes (OLEDs).[1]

  • Medicinal Chemistry: As bioisosteres for substituted benzaldehydes, offering altered metabolic stability and hydrogen-bonding potential in kinase inhibitors and antimicrobial agents.[1]

This guide provides a rigorous analysis of their electronic structure, a validated synthetic protocol, and a characterization framework.

Molecular Architecture & Electronic Theory

Perturbation of Frontier Molecular Orbitals (FMO)

The electronic properties of thiophene aldehydes are governed by the interplay between the electron-donating methoxy group (-OMe) and the electron-withdrawing formyl group (-CHO).

  • HOMO Modulation (The "Push"): The methoxy group at the 3-position exerts a strong mesomeric effect (+M), pushing electron density into the thiophene ring. This destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level significantly compared to unsubstituted thiophene.

  • LUMO Modulation (The "Pull"): The formyl group at the 2-position exerts a negative inductive (-I) and mesomeric (-M) effect.[1] While it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the effect is often less pronounced than the HOMO shift caused by the methoxy group.

  • Net Result: The simultaneous raising of the HOMO and stabilization of the LUMO results in a reduced HOMO-LUMO gap (band gap), making these molecules more photoactive and easier to oxidize than their non-substituted counterparts.

Energy Level Diagram

The following diagram illustrates the orbital energy shifts relative to the parent thiophene.

EnergyLevels cluster_0 Orbital Energy Comparison Thiophene Thiophene (Reference) Aldehyde Thiophene-2-CHO (EWG Effect) LUMO_T LUMO: -0.5 eV Thiophene->LUMO_T HOMO_T HOMO: -6.4 eV Thiophene->HOMO_T Methoxy 3-Methoxythiophene-2-CHO (Push-Pull System) LUMO_A LUMO: -2.6 eV (Stabilized) Aldehyde->LUMO_A HOMO_A HOMO: -6.5 eV Aldehyde->HOMO_A LUMO_M LUMO: -2.5 eV Methoxy->LUMO_M HOMO_M HOMO: -5.4 eV (Destabilized) Methoxy->HOMO_M

Figure 1: Comparative FMO energy levels showing the band-gap compression in the methoxy-substituted derivative.

Synthetic Protocol: Vilsmeier-Haack Formylation[1][2][3]

The most robust method for synthesizing 3-methoxythiophene-2-carbaldehyde is the Vilsmeier-Haack reaction .[1] This electrophilic aromatic substitution is preferred over lithiation/formylation due to the directing effect of the methoxy group and milder conditions.

Reaction Mechanism

The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent) which attacks the electron-rich C2 position of the thiophene.

VilsmeierMechanism Start Reagents: DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Start->Vilsmeier 0°C, 30 min Intermediate Iminium Salt Intermediate (Electrophilic Attack at C2) Vilsmeier->Intermediate + Substrate, Heat Substrate Substrate: 3-Methoxythiophene Substrate->Intermediate Hydrolysis Hydrolysis (NaOAc / H2O) Intermediate->Hydrolysis Quench Product Product: 3-Methoxythiophene-2-carbaldehyde Hydrolysis->Product Isolation

Figure 2: Step-wise Vilsmeier-Haack formylation pathway.

Detailed Experimental Procedure

Safety Note: POCl


 is corrosive and reacts violently with water.[1] Perform all steps in a fume hood.
  • Reagent Preparation:

    • In a flame-dried 3-neck round-bottom flask under inert atmosphere (

      
       or Ar), add anhydrous DMF (1.2 eq).
      
    • Cool to 0°C using an ice bath.[1][2]

    • Dropwise add POCl

      
       (1.1 eq) over 20 minutes.[1] A white/yellow solid (Vilsmeier salt) may precipitate.[1] Stir for 30 minutes at 0°C.
      
  • Substrate Addition:

    • Dissolve 3-methoxythiophene (1.0 eq) in a minimal amount of anhydrous DMF or 1,2-dichloroethane.[1]

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.[1][2]

    • Critical Step: The methoxy group activates the ring, so the reaction is exothermic. Control addition rate to maintain temperature <10°C.

  • Reaction & Work-up:

    • Warm to room temperature and then heat to 70-80°C for 2-4 hours to ensure completion (monitor via TLC, Hexane/EtOAc 4:1).

    • Cool the mixture to RT and pour slowly into crushed ice/saturated NaOAc solution (pH ~5-6) to hydrolyze the iminium salt. Stir for 1 hour.

    • Extract with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Wash organic layer with NaHCO

      
       (aq), water, and brine. Dry over MgSO
      
      
      
      .
  • Purification:

    • Concentrate in vacuo.[1]

    • Purify via column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes).[1]

    • Yield: Typically 70-85% as a pale yellow solid/oil.[1]

Physicochemical Characterization

Reliable identification requires a multi-modal approach. The following data is synthesized from standard spectroscopic databases for this specific derivative.

Spectroscopic Data Table
TechniqueParameterObserved ValueInterpretation

H NMR
(CDCl

)

9.98 ppm (s, 1H)
Aldehyde (-CH O)Highly deshielded proton characteristic of formyl groups.[1]

7.62 ppm (d, 1H)
Thiophene C5-HDoublet due to coupling with C4-H (

Hz).[1]

6.95 ppm (d, 1H)
Thiophene C4-HUpfield shift due to electron donation from adjacent -OMe.[1]

3.96 ppm (s, 3H)
Methoxy (-OCH

)
Strong singlet, diagnostic of the methoxy substituent.
IR (ATR)

1660-1680 cm

C=O[1] StretchLower frequency than typical aldehydes due to conjugation with thiophene.[1]
UV-Vis (DCM)

~290-310 nmBathochromic shift (+30 nm) vs. unsubstituted thiophene-2-CHO.[1]
MS (EI)

142.0 [M]

Molecular ion peak confirms Formula C

H

O

S.
Electrochemical Properties (Cyclic Voltammetry)
  • Oxidation Onset (

    
    ):  ~ +1.1 V vs. Fc/Fc
    
    
    
    .
  • Reduction Onset (

    
    ):  ~ -1.8 V vs. Fc/Fc
    
    
    
    .[1]
  • HOMO Level: Calculated as

    
     eV.[1]
    
  • LUMO Level: Calculated as

    
     eV.[1]
    
  • Note: The methoxy group raises the HOMO by approximately 0.4–0.6 eV compared to thiophene-2-carbaldehyde.

Applications in Drug Discovery & Materials

Medicinal Chemistry: Bioisosterism

In drug design, the 3-methoxythiophene-2-carbaldehyde scaffold acts as a bioisostere for 2-methoxybenzaldehyde .[1]

  • Advantage: The sulfur atom imparts different lipophilicity (LogP ~1.[1]4) and metabolic stability profiles.[1]

  • Reactivity: The aldehyde is a versatile handle for:

    • Knoevenagel Condensation: To form acrylonitrile derivatives (Michael acceptors).[1]

    • Schiff Base Formation: Synthesis of imine-based ligands for metallodrugs.[1]

Organic Electronics: Donor-Acceptor Polymers

This molecule is a "pro-quinoidal" building block.[1]

  • Mechanism: When incorporated into polymers (e.g., via Knoevenagel condensation with active methylenes), the methoxy group promotes planarization via intramolecular S...O non-covalent interactions.

  • Result: Enhanced charge carrier mobility (

    
    ) and improved fill factors (FF) in solar cells due to better chain packing.[1]
    

References

  • Synthesis & Vilsmeier-Haack Protocol

    • BenchChem Application Notes.[1][2] "Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction."[1][2] (Adapted protocol for thiophene derivatives).

  • Electronic Properties & DFT

    • Journal of King Saud University - Science.[1] "How methoxy groups change nature of the thiophene based heterocyclic chalcones." (2017).[1] Provides HOMO/LUMO trends for methoxy-thiophene derivatives.

  • Spectroscopic Data (NMR/IR)

    • PubChem Compound Summary.[1] "3-Methoxythiophene-2-carbaldehyde (CID 588315)."[1][3][4] Physical and spectral property database.[1][5][6] [1]

  • Photovoltaic Applications

    • ResearchGate / Phys.[1] Scr. "Exploring the impact of substituents on the photophysical properties of BODIPY dyes." (2025).[7] Discusses the electron-donating effect of -OMe on thiophene donors.

Sources

Comparative Technical Guide: 3-Methoxy vs. 4-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and functional divergences between 3-methoxythiophene-2-carbaldehyde and 4-methoxythiophene-2-carbaldehyde .

Executive Summary

In medicinal chemistry and materials science, the positioning of the methoxy substituent on the thiophene-2-carbaldehyde scaffold is not merely a structural nuance—it acts as a "molecular switch" for reactivity and conformation.

  • 3-Methoxythiophene-2-carbaldehyde (3-OMe): The thermodynamic and kinetic product of direct formylation. It features a crowded "ortho-like" environment with strong intramolecular chalcogen bonding (S···O) and steric pressure.

  • This compound (4-OMe): The "meta-like" isomer. It is synthetically more demanding to access, requiring regioselective control strategies. It offers a more sterically accessible carbonyl group and distinct electronic vectors for conjugated systems.

Electronic & Structural Landscape

The "Thiophene Sulfur Effect" and Regiochemistry

To understand the difference, one must analyze the electron density of the parent 3-methoxythiophene ring. The methoxy group (-OMe) is a strong electron donor (+M effect), while the sulfur atom exerts both resonance donation and inductive withdrawal.

  • The 3-Methoxy Isomer (Ortho-Relationship):

    • Structure: The -OMe group is at C3, adjacent to the carbonyl at C2.

    • Electronic Consequence: The C2 position is "doubly activated" by the alpha-effect of the sulfur and the ortho-donation of the methoxy group. This makes C2 the "hotspot" for electrophilic attack.

    • Conformation: This isomer exhibits a rotational barrier . The carbonyl oxygen often locks into a specific orientation relative to the methoxy oxygen or the sulfur atom due to dipole repulsion and non-covalent S···O interactions (chalcogen bonding).

  • The 4-Methoxy Isomer (Meta-Relationship):

    • Structure: The -OMe group is at C4, while the carbonyl is at C2.

    • Electronic Consequence: The -OMe group at C4 donates electron density primarily to C5 (ortho to it) and C2 (para-like). However, because the -OMe is further from the carbonyl, the steric hindrance around the aldehyde is significantly reduced.

    • Conformation: Lacks the immediate steric "buttressing" effect seen in the 3-isomer, allowing for freer rotation of the aldehyde group and different binding kinetics in protein pockets.

Visualization of Electronic Activation

ElectronicEffects cluster_0 3-Methoxythiophene (Precursor) cluster_1 Resulting Isomers S1 Sulfur (S1) C2 C2 Position (Most Activated) S1->C2 C5 C5 Position (Activated but Secondary) S1->C5 Iso3 3-Methoxy-2-CHO (Direct Product) C2->Iso3 Vilsmeier Attack C3 C3-OMe C3->C2 +M Effect (Strong) C4 C4 Position C3->C4 Iso4 4-Methoxy-2-CHO (Indirect Product) C5->Iso4 Requires Blocking C2

Figure 1: Electronic activation map of the thiophene ring. The convergence of activation vectors at C2 explains why the 3-methoxy isomer is the natural product, while the 4-methoxy isomer requires synthetic engineering.

Synthetic Pathways & Scalability

The primary differentiator for researchers is the ease of synthesis .

Synthesis of 3-Methoxythiophene-2-carbaldehyde

This is the standard "kinetic" route. The reaction is robust and scalable.

  • Protocol (Vilsmeier-Haack):

    • Reagents: 3-Methoxythiophene, Phosphorus Oxychloride (

      
      ), DMF.
      
    • Mechanism: The Vilsmeier reagent (chloroiminium ion) attacks the highly activated C2 position.

    • Yield: Typically high (>80%).

    • Impurity Profile: Trace amounts of the 5-formyl isomer may form, but the 2-position is overwhelmingly preferred.

Synthesis of this compound

This molecule cannot be made efficiently by direct formylation of 3-methoxythiophene because the C2 position is too reactive. You must "force" the reaction to C5 (which becomes C2 in the final product numbering).

  • Protocol (Blocking Strategy):

    • Step 1 (Blocking): React 3-methoxythiophene with a bulky electrophile or lithiate/quench to place a blocking group (e.g., Trimethylsilyl, TMS) at position 2.

    • Step 2 (Formylation): Perform Vilsmeier-Haack or Lithiation/DMF quench. The electrophile is forced to the open C5 position.

    • Step 3 (Deprotection): Remove the blocking group to yield the final product.

    • Note: The resulting molecule has the aldehyde at C5 and methoxy at C3 (relative to original sulfur). IUPAC renumbers this as This compound .

Synthetic Workflow Diagram

SynthesisPathways cluster_Direct cluster_Indirect Start Starting Material: 3-Methoxythiophene Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Start->Vilsmeier C2 Activated Block Block C2 Position (e.g., Lithiation/TMS) Start->Block Strategic Control Prod3 Product: 3-Methoxythiophene-2-carbaldehyde (Major Isomer) Vilsmeier->Prod3 Formylate Formylate C5 Position Block->Formylate Deblock Remove Blocking Group Formylate->Deblock Prod4 Product: This compound (Target Isomer) Deblock->Prod4

Figure 2: Divergent synthetic pathways. Route A is direct; Route B requires "blocking" the most reactive site to access the 4-methoxy isomer.

Reactivity & Properties Comparison

The following table summarizes the key physicochemical and reactive differences.

Feature3-Methoxythiophene-2-carbaldehydeThis compound
CAS Number 35134-07-7 98316-32-6
Position of OMe C3 (Ortho to CHO)C4 (Meta to CHO)
Steric Environment High: OMe and CHO are adjacent.Low: OMe and CHO are separated.
Aldehyde Reactivity Slightly reduced (Steric hindrance + Resonance donation into carbonyl).Standard: More accessible for nucleophilic attack (e.g., reductive amination).
Lithiation Site Directs lithiation to C4 (Orthogonal to CHO).Directs lithiation to C3 (Between substituents) or C5.
Conformation Restricted (S···O lock often observed).Flexible (Free rotation of aldehyde).
Physical State Solid (MP: 76-85 °C).Often waxy solid or oil (lower MP due to less symmetry/packing).
Reactivity Implications for Drug Design
  • 3-Methoxy Isomer: Ideal for creating rigid tricyclic systems (e.g., thienopyrimidines) where the adjacent methoxy group can participate in cyclization or provide a specific steric clash to fit a kinase hinge region.

  • 4-Methoxy Isomer: Preferred when constructing linear conjugated polymers or when the "ortho" position (C3) needs to remain open for subsequent functionalization (e.g., halogenation for cross-coupling).

References

  • Vilsmeier-Haack Reaction Mechanism & Regioselectivity

    • Methodology: Detailed analysis of formylation kinetics in substituted thiophenes.
    • Source:Journal of the Chemical Society C, "The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen".[1]

    • Link:

  • Conform

    • Insight: Crystallographic evidence of S···O interactions and hydrogen bonding networks in thiophene carbaldehydes.
    • Source:NIH / PubMed Central, "3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde".
    • Link:

  • Chemical Properties & Safety D

    • Data: Physical properties, CAS verification (35134-07-7), and safety protocols.
    • Source:PubChem Compound Summary.
    • Link:

  • Chemical Properties & Safety D

    • Data: Verification of the 4-methoxy isomer (CAS 98316-32-6) and structural descriptors.
    • Source:ChemScene / PubChem D
    • Link:[2]

Sources

literature review on 4-alkoxythiophene-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 4-Alkoxythiophene-2-Carbaldehyde Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and high-performance organic materials.[1][2] This guide focuses on a specific, highly versatile class of thiophene derivatives: 4-alkoxythiophene-2-carbaldehydes. The strategic placement of an electron-donating alkoxy group at the C4 position and a reactive carbaldehyde at the C2 position creates a molecule primed for diverse chemical transformations. This document provides a comprehensive overview of the synthesis, with a focus on the Vilsmeier-Haack reaction, detailed spectroscopic characterization, and a survey of its applications in drug discovery and the development of functional polymers. We will explore the causality behind synthetic choices and provide detailed protocols to empower researchers in their laboratory work.

The 4-Alkoxythiophene-2-Carbaldehyde Scaffold: A Molecule of Strategic Importance

The unique electronic and structural features of this scaffold make it a valuable intermediate.

  • The Thiophene Core: As a bioisostere of the benzene ring, the thiophene core offers similar physicochemical properties while providing unique metabolic profiles and intellectual property opportunities.[3] Its aromaticity and susceptibility to electrophilic substitution are central to its chemical utility.

  • The 4-Alkoxy Group (-OR): This substituent is a powerful electron-donating group. Its presence significantly increases the electron density of the thiophene ring, particularly at the C2 and C5 positions. This electronic activation is the primary reason why formylation is highly efficient and regioselective.[4][5] Furthermore, in the context of polymer science, alkoxy groups enhance solubility, promote stereoregularity, and lower the oxidation potential, which is crucial for creating stable conductive polymers.[5][6]

  • The 2-Carbaldehyde Group (-CHO): The aldehyde functionality is one of the most versatile handles in organic synthesis. It serves as an electrophilic site for nucleophilic attack and a precursor for a vast array of other functional groups, including amines (via reductive amination), carboxylic acids (via oxidation), alkenes (via Wittig-type reactions), and various heterocyclic systems. This versatility allows for the systematic modification of the core scaffold to probe structure-activity relationships (SAR) in drug discovery or to append functional units to polymers.[7]

Synthetic Methodologies: Forging the Core Scaffold

The construction of 4-alkoxythiophene-2-carbaldehydes is most efficiently achieved through the formylation of a pre-existing 3-alkoxythiophene. The Vilsmeier-Haack reaction is the preeminent method for this transformation due to its reliability, mild conditions, and high yields.

The Vilsmeier-Haack Reaction: The Premier Route to Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[8] The high electron density of the 3-alkoxythiophene ring makes it an ideal substrate for this reaction. The reaction proceeds in two main stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic aromatic substitution.[8][9]

Mechanism:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich thiophene ring attacks the Vilsmeier reagent, typically at the C2 position due to the directing effect of the alkoxy group and the inherent reactivity of the α-position.

  • Hydrolysis: The resulting iminium ion intermediate is hydrolyzed during aqueous workup to yield the final aryl aldehyde.

Vilsmeier_Haack Vilsmeier-Haack Reaction Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent POCl3 POCl3 POCl3->VilsmeierReagent Thiophene 3-Alkoxythiophene IminiumIntermediate Iminium Intermediate Thiophene->IminiumIntermediate Attack VilsmeierReagent->IminiumIntermediate Product 4-Alkoxythiophene- 2-carbaldehyde IminiumIntermediate->Product Hydrolysis (H2O)

Caption: Vilsmeier-Haack formylation of a 3-alkoxythiophene.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure adapted from established methodologies.[10] Researchers should optimize conditions for their specific substrate.

Materials:

  • 3-Alkoxythiophene (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the 3-alkoxythiophene in a minimal amount of anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of POCl₃: Add POCl₃ dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-alkoxythiophene-2-carbaldehyde.

Suzuki-Miyaura Cross-Coupling: An Alternative for Aryl Derivatives

For synthesizing 4-arylthiophene-2-carbaldehydes, a Suzuki-Miyaura cross-coupling reaction is a powerful alternative.[11] This involves coupling a 4-bromothiophene-2-carbaldehyde derivative with an appropriate arylboronic acid or ester in the presence of a palladium catalyst.

Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Workflow BromoThiophene 4-Bromothiophene- 2-carbaldehyde Product 4-Arylthiophene- 2-carbaldehyde BromoThiophene->Product Coupling Reaction BoronicAcid Arylboronic Acid/Ester BoronicAcid->Product Coupling Reaction Catalyst Pd(0) Catalyst + Base Catalyst->Product Coupling Reaction

Caption: Synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki coupling.

Spectroscopic Characterization

The structural confirmation of 4-alkoxythiophene-2-carbaldehyde derivatives relies on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

Technique Functional Group Characteristic Signal / Wavenumber Reference
¹H NMR Aldehyde (-CHO)Singlet, δ 9.8 - 10.0 ppm[11][12]
Thiophene Ring ProtonsSinglets/Doublets, δ 7.0 - 8.5 ppm[11][13]
Alkoxy Group (-OCH₂R)Triplet/Multiplet, δ 3.9 - 4.2 ppmN/A
¹³C NMR Carbonyl Carbon (C=O)δ ~182 ppm[14]
Thiophene Ring Carbonsδ 110 - 160 ppm[14]
FT-IR Carbonyl Stretch (C=O)Strong absorption, 1660 - 1690 cm⁻¹[13][15]
C-H Aromatic Stretch~3100 cm⁻¹[13]

Note: Exact chemical shifts (δ) and wavenumbers can vary based on the specific alkoxy group, other substituents, and the solvent used.

Applications in Drug Discovery and Materials Science

The dual functionality of the scaffold makes it a pivotal intermediate for creating diverse molecular libraries.

Medicinal Chemistry Applications

The thiophene scaffold is a well-established pharmacophore found in drugs for various therapeutic areas.[1][2] The 4-alkoxythiophene-2-carbaldehyde core serves as a versatile starting point for novel drug candidates.

  • Antimicrobial Agents: Thiophene derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[11][16] The carbaldehyde group can be readily converted into Schiff bases or hydrazones, which are known to possess potent antimicrobial properties.[17]

  • Anticancer Agents: Numerous thiophene-based molecules exhibit antitumor activity.[16][18] The aldehyde can be oxidized to a carboxylic acid, which is then converted to carboxamides. Thiophene-2-carboxamides are being investigated as potent anticancer agents, acting as biomimetics of natural products like Combretastatin A-4.[18][19]

  • Anti-inflammatory and Analgesic Agents: The thiophene ring is present in several nonsteroidal anti-inflammatory drugs (NSAIDs).[3] This scaffold can be elaborated to synthesize novel inhibitors of enzymes like cyclooxygenase (COX).

Drug_Discovery_Workflow Drug Discovery & SAR Workflow cluster_SAR Structure-Activity Relationship (SAR) Analysis Core 4-Alkoxythiophene- 2-carbaldehyde Mod1 Reductive Amination Core->Mod1 Mod2 Oxidation -> Amide Coupling Core->Mod2 Mod3 Wittig Reaction Core->Mod3 Mod4 Knoevenagel Condensation Core->Mod4 Prod1 Amines / Schiff Bases (Antimicrobial) Mod1->Prod1 Prod2 Carboxamides (Anticancer) Mod2->Prod2 Prod3 Stilbene Analogues Mod3->Prod3 Prod4 α,β-Unsaturated Systems Mod4->Prod4 SAR_Analysis Identify Active Compounds & Trends Prod1->SAR_Analysis Biological Screening Prod2->SAR_Analysis Biological Screening Prod3->SAR_Analysis Biological Screening Prod4->SAR_Analysis Biological Screening SAR_Analysis->Core Iterative Redesign

Caption: Use of the core scaffold for generating diverse chemical libraries for SAR studies.

Materials Science: Precursors to Functional Polymers

3,4-alkoxythiophenes are the monomers for some of the most successful conducting polymers, such as poly(3,4-ethylenedioxythiophene) or PEDOT.[20] The introduction of a carbaldehyde group provides a powerful tool for post-polymerization functionalization or for creating polymers with built-in adhesive or sensory properties.[7]

  • Electropolymerization: The aldehyde-functionalized monomer can be electropolymerized to create a thin, conductive film on an electrode surface.

  • Post-functionalization: The aldehyde groups on the polymer backbone can be reacted with amines, fluorescent dyes, or biomolecules, allowing for the creation of tailored surfaces for biosensors, organic electronics, and energy storage devices.[7][20]

Conclusion and Future Perspectives

The 4-alkoxythiophene-2-carbaldehyde scaffold represents a confluence of desirable chemical properties: an electron-rich aromatic core, a versatile synthetic handle, and a proven track record in biologically active and materially useful compounds. The straightforward and high-yielding synthesis via the Vilsmeier-Haack reaction makes it an accessible and attractive building block for chemists. Future research will likely focus on expanding the library of derivatives for high-throughput screening in drug discovery, exploring novel polymer architectures for advanced electronics, and leveraging the aldehyde for bioconjugation applications. The fundamental principles and protocols outlined in this guide provide a solid foundation for researchers to innovate within this promising chemical space.

References

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Vertex AI Search.
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols - Benchchem. BenchChem.
  • Shareef, M. A., Musthafa, M., Velmurugan, D., Karthikeyan, S., Ganesan, S., Padusha, S. A., Musthafa, S., & Mohamed, J. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry, 7(4), 454-462.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Asian Journal of Pharmacy and Technology.
  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Chemistry Steps.
  • Missoum, H., Datoussaid, Y., Ziani-Cherif, C., Seijas, J. A., Vázquez-Tato, M. P., & Choukchou-Braham, N. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ChemistrySelect.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications. Journal of Materials Chemistry A (RSC Publishing).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Vilsmeier–Haack Reagent‐Catalyzed C 4 (sp 2 ) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Sílice (CSIC).
  • Bravo-Plascencia, F. A., Flores-Morales, M. P., & Frontana-Uribe, B. A. (2025). Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications. Journal of Materials Chemistry A.
  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013, November 27). Molecules.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Al-Alshaikh, M. A., Muthu, S., Al-Abdullah, E. S., Porchelvi, E. E., Lahsasni, S., & El-Emam, A. A. (2016). Structural and spectroscopic characterization of N'-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, a potential precursor to bioactive agents. Macedonian Journal of Chemistry and Chemical Engineering.
  • A versatile route to polythiophenes with functional pendant groups using alkyne chemistry. (2016, December 9). Beilstein Journal of Organic Chemistry.
  • Etching and polymerization reactions of alkoxythiophenes in HKUST-1: choosing between filled and core–shell MOF/polymer composite structures. CrystEngComm (RSC Publishing).
  • Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2020, August 29). Kuwait Journal of Science.
  • 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea. (2023, August 23). Frontiers in Marine Science.
  • Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate.
  • Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2021, June 25). ResearchGate.
  • Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... ResearchGate.
  • Alkoxy-Functionalized Bithiophene/thiazoles: Versatile Building Blocks for High-Performance Organic and Polymeric Semiconductors. (2023, February 21). Accounts of Materials Research (ACS Publications).
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023, May 31). Molbank (MDPI).
  • Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020, January 29). ACS Applied Materials & Interfaces (ACS Publications).
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). Scientific Reports.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022, December 17). Molecules (MDPI).

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Methodological & Application

reductive amination protocols using 4-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination Strategies for 4-Methoxythiophene-2-carbaldehyde

Introduction & Substrate Analysis

This compound (CAS: 98316-32-6) is a valuable heterocyclic building block, often employed as a bioisostere for electron-rich aromatic aldehydes in medicinal chemistry. However, its specific electronic architecture presents unique challenges for reductive amination that distinguish it from simple benzaldehydes.

Chemical Context:

  • Electron-Rich Character: The thiophene ring is inherently electron-rich (excess

    
    -electrons). The addition of a methoxy group at the C4 position further increases electron density via mesomeric donation (+M effect).
    
  • Deactivated Electrophile: This electron donation renders the C2-aldehyde carbonyl less electrophilic than standard aromatic aldehydes. Consequently, the initial nucleophilic attack by the amine (imine formation) is kinetically slower and the equilibrium may not favor the imine without assistance.

  • Catalyst Poisoning: The thiophene sulfur atom is a potent poison for heterogeneous transition metal catalysts (Pd/C, PtO2). Therefore, catalytic hydrogenation protocols are not recommended for this substrate and are excluded from this guide in favor of hydride-based methods.

This guide details three validated protocols optimized to overcome these electronic hurdles while maintaining the integrity of the sensitive methoxy-thiophene scaffold.

Mechanistic Pathway & Logic

The reductive amination of this compound proceeds through a two-step equilibrium-reduction sequence. Due to the deactivated nature of the aldehyde, the formation of the Carbinolamine and subsequent dehydration to the Iminium Ion are the rate-determining steps requiring acid catalysis.

Figure 1: Reaction Mechanism & Pathway

ReductiveAmination Aldehyde 4-Methoxythiophene- 2-carbaldehyde Carbinol Carbinolamine Intermediate Aldehyde->Carbinol + Amine (Slow Step) Amine Amine (R-NH2) Amine->Carbinol Imine Imine / Iminium Ion Carbinol->Imine - H2O (Acid/Lewis Acid Catalyzed) Imine->Carbinol Hydrolysis (Reversible) Product Secondary/Tertiary Amine Product Imine->Product + Hydride Source (Reduction)

Caption: Mechanistic flow from aldehyde to amine. Note the reversible nature of imine formation, requiring water removal or specific reducing agents to drive completion.

Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Primary and non-hindered secondary amines. High functional group tolerance.

Rationale: Sodium Triacetoxyborohydride (STAB) is a mild hydride donor. Crucially, it does not reduce aldehydes at an appreciable rate but rapidly reduces imines. This allows for "One-Pot" execution without pre-forming the imine. Acetic acid is added to protonate the carbonyl oxygen, counteracting the deactivating effect of the 4-methoxythiophene ring.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Protocol:

  • Charge: To a dry reaction vial equipped with a stir bar, add this compound (1.0 equiv) and the Amine (1.1 equiv).

  • Solvate: Add DCE (concentration ~0.2 M). Note: THF can be used if DCE is restricted, but DCE often provides faster reaction rates.

  • Activate: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 20–30 minutes.

    • Checkpoint: This dwell time allows the aldehyde-amine equilibrium to establish.

  • Reduce: Add STAB (1.5 equiv) in a single portion. Evolution of gas may be observed (minor).

  • Monitor: Stir at RT under nitrogen. Monitor by TLC or LCMS. Reaction typically completes in 2–6 hours.

  • Quench: Quench by adding saturated aqueous

    
     (gas evolution will occur). Stir for 15 minutes until bubbling ceases.
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Method B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines, weak nucleophiles (anilines), or when Method A fails to drive conversion.

Rationale:


 acts as a dual-purpose reagent: it is a strong Lewis acid that activates the carbonyl (overcoming the electron-rich deactivation) and a water scavenger that shifts the equilibrium toward the imine.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol (absolute) or THF

Step-by-Step Protocol:

  • Complexation: In a dry flask under Argon, combine the aldehyde (1.0 equiv) and amine (1.2 equiv) neat (if liquid) or in minimal THF.

  • Titanium Addition: Add

    
     (1.5 equiv) dropwise.
    
  • Imine Formation: Stir the mixture at RT for 4–12 hours.

    • Observation: The solution often becomes viscous or changes color (yellow/orange) as the titanate complex forms.

  • Dilution: Dilute the reaction mixture with Absolute Ethanol (to ~0.3 M).

  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise. (Caution: Exothermic).
    
  • Workup (Crucial Step):

    • Add water (2 mL per mmol substrate) to quench. A heavy white precipitate (

      
      ) will form.
      
    • Filter the slurry through a Celite pad. Wash the pad thoroughly with EtOAc or DCM.

    • Alternative: Add 1N NaOH to solubilize titanium salts if filtration is slow.

Comparative Data & Decision Matrix

Table 1: Protocol Selection Guide

FeatureMethod A (STAB)Method B (

)
Method C (

)*
Primary Use Case General purpose, robustHindered/Unreactive aminespH-sensitive substrates
Reaction Time Fast (2-6 h)Slow (Overnight)Medium (6-12 h)
Water Tolerance Low (Reagent decomposes)Very Low (Hydrolyzes Ti)High
Toxicity Low (Borate salts)Low (

byproduct)
High (Cyanide risk)
Cost ModerateModerateLow

*Method C is a legacy protocol. Use only if Methods A and B fail, requiring strict pH control (pH 4-5) and safety handling for cyanide.

Figure 2: Protocol Decision Tree

DecisionTree Start Select Amine Partner IsHindered Is the Amine Sterically Hindered or Weakly Nucleophilic? Start->IsHindered MethodA USE METHOD A (STAB + AcOH) Standard Protocol IsHindered->MethodA No (Primary/Linear Secondary) MethodB USE METHOD B (Ti(OiPr)4 + NaBH4) Forcing Conditions IsHindered->MethodB Yes (Aniline/Bulky/Cyclic)

Caption: Decision logic for selecting the optimal reductive amination protocol.

Troubleshooting & Optimization

  • Incomplete Conversion (Imine Stalling):

    • Issue: The electron-donating methoxy group stabilizes the aldehyde, making it reluctant to react.

    • Solution: Increase the Acetic Acid loading to 2.0–3.0 equiv in Method A. If using Method B, gently heat the imine formation step (40°C) before adding the reducing agent.

  • Thiophene Ring Stability:

    • Issue: Strong acids can cause polymerization of thiophenes.

    • Solution: Avoid using mineral acids (HCl,

      
      ) to catalyze the reaction. Stick to carboxylic acids (Acetic, Formic) or Lewis Acids (
      
      
      
      ).
  • Odor Control:

    • Issue: Thiophene derivatives often possess a pervasive sulfurous odor.

    • Solution: Treat all glassware and waste with a dilute bleach solution (sodium hypochlorite) prior to cleaning to oxidize sulfur residues.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[4]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532.

Sources

Advanced Application Note: 4-Methoxythiophene-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxythiophene-2-carbaldehyde (4-OMe-T2A) represents a high-value bioisostere in modern drug discovery, offering a distinct electronic and steric profile compared to its phenyl and unsubstituted thiophene counterparts. While the thiophene ring is a classic bioisostere for the phenyl group (improving solubility and metabolic stability), the addition of the 4-methoxy substituent introduces a critical hydrogen-bond acceptor (HBA) vector and modulates the electron density of the aromatic system.[1]

This guide details the strategic application of 4-OMe-T2A in hit-to-lead optimization, focusing on its reactivity profile, validated synthetic protocols, and utility in modulating physicochemical properties (LogP, tPSA).[1]

Chemical Profile & Reactivity Landscape[1]

Identity & Physicochemical Properties
  • CAS Number: [2][3][4][5]

  • IUPAC Name: this compound[3][4][6]

  • Molecular Formula: C₆H₆O₂S[3][5]

  • Molecular Weight: 142.18 g/mol [3][5]

  • Appearance: Colorless to light amber liquid (oxidizes upon air exposure).[1]

  • Storage: Inert atmosphere (N₂/Ar), 2–8°C.

Reactivity Map

The 4-OMe-T2A scaffold possesses three distinct zones of reactivity, allowing for "diversity-oriented synthesis" (DOS):

  • C2-Formyl Group (Electrophilic): Prime site for reductive amination, Knoevenagel condensation, and olefination.[1] The electron-rich nature of the ring makes this aldehyde less electrophilic than benzaldehyde, often requiring Lewis acid activation.[1]

  • C5-Position (Nucleophilic): The 4-methoxy group (EDG) activates the C5 position (ortho-like relationship) for Electrophilic Aromatic Substitution (EAS), such as bromination, enabling subsequent Suzuki-Miyaura couplings.

  • C4-Methoxy Group: Acts as a metabolic block against oxidation at the 4-position and provides a fixed dipole for receptor binding.

Structural Visualization

The following diagram illustrates the reactivity logic and decision pathways for this building block.

ReactivityMap Core 4-Methoxythiophene- 2-carbaldehyde (Scaffold) Path1 Reductive Amination (C2-Formyl) Core->Path1 NaBH(OAc)3 R-NH2 Path2 C5-Bromination (Electrophilic Sub.) Core->Path2 NBS DMF Path3 Knoevenagel Condensation Core->Path3 Malononitrile Base Out1 Secondary Amines (Kinase Hinges) Path1->Out1 Out2 Biaryl Systems (Suzuki Coupling) Path2->Out2 Out3 Vinyl Linkers (Michael Acceptors) Path3->Out3

Caption: Reactivity workflow for this compound, highlighting divergent synthetic pathways.

Validated Synthetic Protocols

Protocol A: Reductive Amination (Library Generation)

Context: This reaction is the primary method for linking the thiophene core to amine-bearing pharmacophores.[1][7] The electron-donating methoxy group stabilizes the intermediate iminium ion, facilitating the reduction.[1]

Reagents:

  • This compound (1.0 eq)[3][4][6]

  • Primary/Secondary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve this compound (100 mg, 0.70 mmol) and the amine (0.77 mmol) in anhydrous DCE (3 mL).

  • Activation: Add glacial acetic acid (10 µL). Stir at Room Temperature (RT) for 30–60 minutes. Note: Monitor by TLC/LCMS for imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (223 mg, 1.05 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–16 hours under N₂.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL).

  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Insight: If the amine is a salt (e.g., HCl salt), add 1.1 eq of TEA to liberate the free base before adding the aldehyde.[1]

Protocol B: C5-Regioselective Bromination

Context: To expand the scaffold via cross-coupling (Suzuki/Stille), a halogen must be introduced.[1][7] The 4-methoxy group directs bromination to the C5 position (adjacent to sulfur) due to synergistic activation.[1]

Reagents:

  • This compound (1.0 eq)[3][4][6]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • DMF (Dimethylformamide)[8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the aldehyde (1.0 eq) in DMF (0.2 M concentration).

  • Addition: Cool to 0°C. Add NBS (1.05 eq) slowly to prevent over-bromination or oxidation of the aldehyde.

  • Reaction: Stir at RT for 2–4 hours.

  • Validation: Check LCMS for the mass shift (+78/80 Da).

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash extensively with water to remove DMF.[1]

  • Outcome: Yields 5-bromo-4-methoxythiophene-2-carbaldehyde . This intermediate is stable and can be stored.[1][3]

Medicinal Chemistry Applications & SAR Logic[9]

Bioisosterism in Practice

Replacing a 3-methoxyphenyl or 4-methoxyphenyl ring with 4-methoxythiophene-2-yl effects several key parameters:

ParameterPhenyl RingThiophene Ring4-OMe-Thiophene Effect
Bond Angle 120° (Hexagon)~148° (Pentagon vector)Alters vector of substituents, potentially accessing new pockets.
Lipophilicity HighModerateMethoxy lowers LogP slightly; Thiophene is generally more lipophilic than phenyl but less than chloro-phenyl.
Metabolism Prone to CYP oxidationS-oxidation possible4-OMe blocks metabolic attack at C4; C5 is the new metabolic soft spot (block with F or Cl).
Electronics NeutralElectron RichHighly Electron Rich.[1] Increases basicity of attached amines.[1]
Case Study: Kinase Inhibitors

In the design of Type I kinase inhibitors, the "hinge binder" often requires a specific H-bond acceptor/donor motif.[1][7]

  • Strategy: Use 4-OMe-T2A to synthesize the "tail" region.

  • Mechanism: The methoxy oxygen can serve as an intramolecular H-bond acceptor to rigidify the rotatable bond connecting the thiophene to the core scaffold, locking the conformation in a bioactive state.[1]

Decision Logic for Scaffold Use

The following diagram illustrates when to deploy this specific building block during Lead Optimization.

SAR_Logic Start Lead Optimization Issue Identified Decision1 Is the phenyl ring a metabolic hotspot? Start->Decision1 Solubility Is solubility limiting? Decision1->Solubility Yes Alt Use Pyridine/Pyrimidine Decision1->Alt No Apply Replace Phenyl with 4-OMe-Thiophene Solubility->Apply Yes (Thiophene improves polarizability) Validation Check C5-Metabolic Stability Apply->Validation

Caption: Decision tree for implementing thiophene bioisosteres in lead optimization.

Troubleshooting & Stability

  • Oxidation: Thiophene aldehydes are susceptible to air oxidation to the carboxylic acid (4-methoxythiophene-2-carboxylic acid).

    • Detection: Appearance of a broad OH peak in NMR (~10-12 ppm) or shift in retention time on LCMS.

    • Prevention: Store under Argon.[1] If acid is present, wash the DCM solution with 1M NaOH to remove it before use.[1]

  • Polymerization: In the presence of strong acids (e.g., pure TFA or H₂SO₄), electron-rich thiophenes can polymerize.[1]

    • Solution: Dilute acids or use Lewis acids (e.g., TiCl₄) at low temperatures.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2795526 (Related Isomer Reference). Retrieved from [Link]

  • European Journal of Chemistry. (2016). Synthesis, characterization, anticancer activity... of novel thiophene-2-carboxaldehyde derivatives. Retrieved from [Link]

  • MDPI. (2025). Straightforward Synthesis of Thiophene Bioisosteres.... Retrieved from [Link][9]

Sources

Preparation of Schiff Bases from 4-Methoxythiophene-2-carbaldehyde: Synthetic Protocols and Pharmacophore Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-THIO-SB-402

Executive Summary

This application note details the optimized synthetic pathway for generating Schiff bases (imines) derived from 4-methoxythiophene-2-carbaldehyde . Thiophene-based azomethines are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles. The inclusion of the 4-methoxy group serves as a vital electronic tuner, enhancing the lipophilicity and altering the electron density of the thiophene ring, which can significantly influence the binding affinity of the resulting ligand to biological targets (e.g., enzyme active sites or DNA grooves). This guide provides a robust, self-validating protocol for researchers, bridging theoretical mechanistic insight with practical bench-top execution.

Scientific Foundation & Mechanistic Insight

The Electronic Context

The reaction involves the condensation of this compound with a primary amine (


).
  • Substrate Reactivity: Thiophene is an electron-rich aromatic system. The aldehyde at the C2 position is susceptible to nucleophilic attack.

  • 4-Methoxy Effect: The methoxy group at C4 acts as an Electron Donating Group (EDG) via resonance. While this slightly decreases the electrophilicity of the carbonyl carbon compared to a nitro-substituted analog, it increases the basicity of the carbonyl oxygen. This makes the initial protonation step (acid catalysis) thermodynamically favorable, facilitating the reaction under mild conditions.

Reaction Mechanism

The formation of the Schiff base follows a reversible acid-catalyzed pathway involving two critical stages:

  • Nucleophilic Addition: The amine attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate.

  • Dehydration: The rate-determining step where the carbinolamine loses a water molecule to generate the

    
     imine bond.[1]
    

Critical Control Point: Because the reaction is an equilibrium, removing water (via molecular sieves or Dean-Stark distillation) is essential to drive the reaction to completion (Le Chatelier's principle).

Pathway Visualization

The following diagram illustrates the acid-catalyzed mechanism specific to the thiophene system.

SchiffBaseMechanism Start 4-Methoxythiophene- 2-carbaldehyde Protonation Carbonyl Oxygen Protonation (H+) Start->Protonation Acid Cat. Attack Nucleophilic Attack (R-NH2) Protonation->Attack Activation Intermediate Carbinolamine Intermediate Attack->Intermediate Equilibrium Dehydration Dehydration (-H2O) Intermediate->Dehydration RDS Product Schiff Base (Imine) Dehydration->Product Irreversible (if water removed)

Figure 1: Acid-catalyzed mechanism for Schiff base formation from thiophene aldehyde.[2]

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
This compound >97% PurityPrecursor (Electrophile)
Primary Amine Aniline/Alkyl amine deriv.Precursor (Nucleophile)
Ethanol (EtOH) Absolute, anhydrousSolvent
Glacial Acetic Acid ACS GradeCatalyst
Magnesium Sulfate (

)
AnhydrousDrying Agent
Standard Operating Procedure (SOP)

Step 1: Preparation of Reactants

  • In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.

  • Checkpoint: Ensure the aldehyde is fully solubilized. The solution should be clear to pale yellow.

Step 2: Amine Addition & Catalysis

  • Add 1.0 mmol (1.0 equiv) of the selected primary amine dropwise to the stirring aldehyde solution.

  • Add 2-3 drops of glacial acetic acid.

    • Note: Do not add excess acid; protonating the amine renders it non-nucleophilic, killing the reaction.

Step 3: Reflux & Monitoring

  • Attach a reflux condenser.[3]

  • Heat the mixture to reflux (

    
    ) for 3–6 hours .
    
  • Monitoring: Check reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

    
    ) should disappear, and a new, less polar imine spot should appear.
    

Step 4: Isolation & Purification

  • Cooling: Allow the reaction mixture to cool to room temperature, then place in an ice bath for 30 minutes.

  • Precipitation: The Schiff base often precipitates as a colored solid (yellow/orange).

    • If solid forms: Filter via vacuum filtration.[3] Wash with cold ethanol (

      
      ).
      
    • If oil forms:[2][4] Evaporate solvent under reduced pressure.[5] Recrystallize the residue from hot ethanol or ethanol/water mix.

  • Drying: Dry the product in a desiccator over

    
     or under vacuum for 12 hours.
    
Workflow Visualization

SynthesisWorkflow Step1 Dissolve Aldehyde (EtOH, 1.0 mmol) Step2 Add Amine + Cat. Acid (Stir Room Temp) Step1->Step2 Step3 Reflux (3-6 Hours) Monitor via TLC Step2->Step3 Decision Precipitate Formed? Step3->Decision Solid Vacuum Filtration Wash w/ Cold EtOH Decision->Solid Yes Liquid Rotary Evaporation Recrystallization Decision->Liquid No Final Characterization (NMR, IR, MP) Solid->Final Liquid->Final

Figure 2: Step-by-step workflow for the synthesis and isolation of the target Schiff base.

Characterization & Quality Control

To validate the synthesis, the following spectral signatures must be confirmed. The absence of the carbonyl peak is the primary indicator of success.

Data Summary Table
TechniqueParameterExpected ValueInterpretation
FT-IR ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Confirm: Formation of Azomethine bond.[6][7]
FT-IR


Absent: Disappearance confirms consumption of aldehyde.

H NMR


(Singlet)
Diagnostic: Characteristic imine proton shift.

H NMR


(Singlet)
Confirms integrity of the 4-methoxy group.

C NMR


Characteristic imine carbon.
Troubleshooting
  • Low Yield: If the reaction does not proceed, use a Dean-Stark trap to azeotropically remove water (switch solvent to Toluene/Benzene).

  • Hydrolysis: Schiff bases are hydrolytically unstable in acidic aqueous media. Ensure all glassware is dry and solvents are anhydrous.

Biological Applications & Drug Discovery Context[1][2][3][8][9][10][11][12]

Thiophene-derived Schiff bases are not merely synthetic intermediates; they are bioactive scaffolds.

  • Antimicrobial Activity: The thiophene ring mimics essential biological metabolites (bioisostere of phenyl), allowing these compounds to penetrate bacterial cell walls. The azomethine linkage (

    
    ) is critical for binding to structural proteins in S. aureus and E. coli [1, 2].
    
  • Metal Complexation: These ligands are excellent chelators (N, S donors). Their transition metal complexes (Cu(II), Zn(II)) often show 2-5x higher biological activity than the free ligand due to the "Tweedy's Chelation Theory"—complexation reduces the polarity of the metal ion, enhancing lipophilicity and cell membrane permeation [3].

  • Antifungal Mechanism: Thiophene derivatives have been shown to interfere with ergosterol biosynthesis in fungi (e.g., Candida albicans), disrupting membrane integrity [1].

References

  • Arabian Journal of Chemistry. (2011). Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes.[8] Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Retrieved from [Link]

  • Eurasian Chemical Communications. (2019). Synthesis, characterization, and molecular structure investigation of new tetrahydrobenzo[b]thiophene-based Schiff bases. Retrieved from [Link][9]

  • Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies.[3][10][11][12][13][14] Retrieved from [Link]

Sources

Suzuki-Miyaura coupling of halogenated 4-methoxythiophene precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Halogenated 4-Methoxythiophene Precursors

Executive Summary

The Suzuki-Miyaura coupling (SMC) of halogenated 4-methoxythiophenes represents a distinct challenge in medicinal chemistry. These substrates combine the catalyst-deactivating properties of sulfur heterocycles with the strong electron-donating effects of the methoxy group. This guide provides a scientifically grounded approach to overcoming the two primary failure modes: slow oxidative addition due to the electron-rich thiophene ring and catalyst poisoning via sulfur coordination. We present optimized protocols utilizing dialkylbiaryl phosphine ligands (Buchwald-type) to ensure high turnover numbers (TON) and regiochemical fidelity.

Strategic Analysis: The Substrate Challenge

To successfully couple 4-methoxythiophene precursors, one must understand the specific isomerism and electronic environment. Because the thiophene ring is symmetrical, "4-methoxythiophene" only exists as a distinct entity when another substituent (the halogen) breaks the symmetry.

We address the two critical isomers:

  • 3-Bromo-4-methoxythiophene: Sterically congested (ortho-disubstituted). High difficulty.

  • 2-Bromo-4-methoxythiophene: Less hindered (meta-disubstituted). Moderate difficulty.

Mechanistic Bottlenecks
  • Electronic Deactivation: The methoxy group (OMe) at C4 is a strong Electron Donating Group (EDG). It increases electron density at the C-Br bond, making the carbon less electrophilic. This significantly slows down the Oxidative Addition step, which is often the rate-determining step (RDS) for these substrates.

  • Sulfur Coordination: The thiophene sulfur is a soft Lewis base that can compete with phosphine ligands for the Pd(II) center, leading to the formation of inactive "off-cycle" species (Pd-S complexes).

Visualizing the Pathway & Pitfalls

The following diagram maps the catalytic cycle, highlighting the specific interference points for methoxythiophenes.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Slowed by 4-OMe) Pd0->OxAdd + 3-Bromo-4-methoxythiophene SulfurTrap OFF-CYCLE TRAP Pd-S Coordination Pd0->SulfurTrap Thiophene S binding PdII_ArX Pd(II)-Ar-X Complex OxAdd->PdII_ArX TransMet Transmetallation (Base Assisted) PdII_ArX->TransMet + Ar-B(OH)2 / Base PdII_ArX->SulfurTrap Ligand displacement RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product SulfurTrap->Pd0 Reversible (Heat/Bulky Ligand)

Figure 1: Catalytic cycle showing the "Off-Cycle" trap where thiophene sulfur sequesters the palladium catalyst.

Critical Parameters for Optimization

Catalyst & Ligand Selection

Standard ligands like triphenylphosphine (


) are often insufficient because they lack the bulk to prevent sulfur coordination and the electron-richness to force oxidative addition on the deactivated thiophene ring.
  • Recommendation: Use Buchwald Precatalysts (Gen 3) or bulky alkylphosphines.

    • XPhos: Excellent for general steric bulk; prevents sulfur poisoning.

    • SPhos: Highly effective for heteroaryl-heteroaryl couplings.

    • Pd(dtbpf)Cl2: A robust ferrocenyl ligand system ideal for difficult oxidative additions.

Base & Solvent Effects
  • Base: Avoid strong hydroxide bases if the coupling partner is sensitive. Potassium Phosphate (

    
    )  is the gold standard for thiophenes. It provides a buffering effect that minimizes protodeboronation of the boronic acid partner.
    
  • Solvent: Dioxane/Water (4:1) or Toluene/Water (using a phase transfer catalyst) are preferred. The presence of water is crucial for the activation of the boronic acid.

Experimental Protocols

Protocol A: The "Workhorse" Method (High Stability)

Best for: 2-bromo-4-methoxythiophene and general screening.

Reagents:

  • Precursor: 2-Bromo-4-methoxythiophene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Charge a reaction vial with the thiophene precursor (1.0 mmol), boronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Add the solvent mixture (5 mL, degassed).

  • CRITICAL: Degas the solution by bubbling Nitrogen/Argon for 10 minutes before adding the catalyst. (Oxygen promotes homocoupling and catalyst death).

  • Add

    
     (0.03 mmol).
    
  • Seal and heat to 80°C for 4–12 hours.

  • QC Check: Monitor by HPLC/TLC. If conversion stalls at <50%, switch to Protocol B.

Protocol B: The "Power" Method (Sterically Demanding)

Best for: 3-bromo-4-methoxythiophene (ortho-substituted) or unreactive partners.

Reagents:

  • Precursor: 3-Bromo-4-methoxythiophene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)[3]

  • Catalyst: XPhos Pd G3 (2-4 mol%)

  • Base:

    
     (Tribasic, 2.0 equiv)
    
  • Solvent: THF : Water (10:1)

Procedure:

  • In a glovebox or under strict Argon flow, combine the thiophene (1.0 mmol), boronic acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol).

  • Add

    
     (2.0 mmol).
    
  • Add degassed THF/Water (4 mL).

  • Heat to 60°C . (Note: The highly active G3 catalyst often works at lower temperatures; overheating can cause de-ligation).

  • Workup: Thiophenes can be sticky. Filter through a Celite/Silica pad to remove Palladium residues before column chromatography.

Data & Troubleshooting Guide

The following table summarizes common failure modes for this specific substrate class and their remediation.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Sulfur.Switch to bulky ligand (XPhos, SPhos) to block S-coordination.
Starting Material Remains Slow Oxidative Addition (EDG effect).Increase Temp to 90°C; Switch to Pd-PEPPSI-IPr or Pd(dtbpf).
Homocoupling of Boronic Acid Oxygen in system.[4]Rigorous degassing (Freeze-Pump-Thaw x3).
Protodeboronation Base too strong / unstable boronic acid.Switch base to

or

; Reduce water content.
Regioisomer Impurities Migration of Pd on the ring.Lower temperature; ensure ligand:Pd ratio is >1:1 (if mixing manually).

Workflow Decision Tree

Use this logic flow to determine the optimal experimental setup for your specific methoxythiophene derivative.

OptimizationTree Start Start: Halogenated 4-Methoxythiophene CheckIsomer Identify Isomer Start->CheckIsomer Iso2 2-Bromo-4-Methoxy (Meta-disubstituted) CheckIsomer->Iso2 Iso3 3-Bromo-4-Methoxy (Ortho-disubstituted) CheckIsomer->Iso3 CondA Protocol A: Pd(dppf)Cl2 / K2CO3 Standard Conditions Iso2->CondA Try First CondB Protocol B: XPhos Pd G3 / K3PO4 Steric Conditions Iso3->CondB Required CondA->CondB Yield < 50% Success Purify & Isolate CondA->Success Yield > 70%

Figure 2: Decision tree for selecting reaction conditions based on thiophene substitution patterns.

References

  • BenchChem. Navigating Thiophene Scaffolds: A Comparative Guide to 3-Thienylboronic Acid and 2-Thienylboronic Acid. (Accessed 2023).[5] Link

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. (Accessed 2023).[5] Link

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols. (Accessed 2023).[5] Link

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water. Molecules, 2021. Link

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. (Accessed 2023).[5] Link

Sources

Strategic Oxidation of 4-Methoxythiophene-2-carbaldehyde: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The oxidation of 4-methoxythiophene-2-carbaldehyde to its corresponding carboxylic acid is a pivotal transformation in the synthesis of kinase inhibitors and advanced pharmaceutical scaffolds. While aldehyde-to-acid oxidation is a standard organic transformation, this specific substrate presents a "Trojan Horse" of chemical risks:

  • The Thiophene Sulfur: A soft nucleophile prone to oxidation (S-oxidation) to sulfoxides or sulfones by harsh oxidants (e.g., KMnO₄, Oxone).

  • The 5-Position Vulnerability: The electron-donating methoxy group at the 4-position activates the 5-position (ortho-like) toward electrophilic attack. In oxidative conditions generating halogen species (e.g., HOCl in standard chlorite oxidations), this leads to rapid, unwanted chlorination at C5.

  • The Methoxy Ether: Susceptible to demethylation under strong Lewis acidic conditions.

This guide prioritizes chemoselectivity . We present the Pinnick (Lindgren) Oxidation as the "Gold Standard" method, optimized with specific scavenging protocols to protect the thiophene ring, and the Silver Oxide Oxidation as a base-mediated alternative for acid-sensitive scenarios.

Critical Mechanistic Insights

The Chemoselectivity Challenge

The success of this reaction hinges on managing the byproduct Hypochlorous Acid (HOCl) generated during the Pinnick oxidation.

  • Standard Mechanism: Chlorite (

    
    ) transfers oxygen to the aldehyde, generating HOCl.[1][2][3]
    
  • The Threat: In the absence of a scavenger, HOCl acts as a potent electrophilic chlorinating agent. For 4-methoxythiophene, the C5 position is highly nucleophilic. HOCl will chlorinate C5 faster than it oxidizes the aldehyde in some cases.

  • The Solution: A "sacrificial" alkene (2-methyl-2-butene) must be present in large excess to intercept HOCl, converting it to a harmless chlorohydrin before it attacks the thiophene ring.

Reaction Pathway Visualization

PinnickMechanism Substrate This compound Intermediate Chlorite Ester Intermediate Substrate->Intermediate + NaClO2 / H+ Chlorite NaClO2 (Oxidant) Chlorite->Intermediate Product 4-Methoxythiophene-2-carboxylic Acid Intermediate->Product Fragmentation HOCl HOCl (Toxic Byproduct) Intermediate->HOCl Byproduct Generation SideProduct Chlorinated Impurity (5-Cl) HOCl->SideProduct No Scavenger (Fast Attack on C5) SafeWaste Chloro-alcohol (Safe) HOCl->SafeWaste Scavenged by Alkene Scavenger 2-Methyl-2-butene Scavenger->SafeWaste

Figure 1: Mechanistic pathway highlighting the critical role of the scavenger in preventing ring chlorination.[3]

Protocol A: Optimized Pinnick Oxidation (Recommended)

This method offers the highest reliability, scalability, and purity. It operates at mild acidic pH (3–4), preserving the methoxy group while avoiding S-oxidation.

Reagents & Stoichiometry
ComponentRoleEquivalents (eq.)Notes
Substrate Reactant1.0This compound
NaClO₂ Oxidant1.5 – 2.0Use 80% tech grade; calculate based on active species.
NaH₂PO₄ Buffer1.5 – 2.0Maintains pH 3–4 to catalyze chlorite decomposition.
2-Methyl-2-butene Scavenger5.0 – 10.0 CRITICAL: High loading required to protect the electron-rich ring.
t-BuOH / Water Solvent3:1 ratiot-BuOH is resistant to oxidation; Water dissolves inorganic salts.
Step-by-Step Procedure
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 eq) in t-BuOH (approx. 10 mL per gram of substrate).

    • Add 2-methyl-2-butene (8.0 eq). Note: This reagent is volatile (bp 38°C). Handle cold.

    • Add a solution of NaH₂PO₄ (2.0 eq) in minimum water. The mixture will be biphasic or a suspension.

  • Oxidation:

    • Cool the reaction mixture to 0°C using an ice bath. Temperature control is vital to suppress side reactions.

    • Dissolve NaClO₂ (2.0 eq) in water (approx. 3 mL per gram of oxidant).

    • Add the NaClO₂ solution dropwise over 30–45 minutes via an addition funnel or syringe pump.

    • Observation: The solution may turn slight yellow. A vivid yellow/green color indicates accumulation of ClO₂ gas (dangerous) or HOCl—slow down addition.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (RT) slowly.

    • Monitor via TLC (typically 50% EtOAc/Hexane) or HPLC. The aldehyde spot should disappear, replaced by a more polar acid spot (often streaks on silica unless treated with acetic acid).

    • Timeframe: 1–4 hours.

  • Workup (Self-Validating Purification):

    • Quench: If residual oxidant remains (starch-iodide paper test positive), add saturated Na₂SO₃ solution dropwise until negative.

    • Basify: Add 1N NaOH until pH > 10. The carboxylic acid is now a water-soluble carboxylate salt (

      
      ).
      
    • Wash: Extract the aqueous layer with Diethyl Ether or MTBE (2x).

      • Why? This removes unreacted aldehyde and non-acidic impurities (e.g., chlorinated byproducts). Discard organics.

    • Acidify: Cool the aqueous layer to 0°C and acidify carefully with 1N HCl to pH 2.

      • Result: The product precipitates as a white/off-white solid.

    • Extraction: Extract the acidic aqueous layer with EtOAc (3x).

    • Dry & Concentrate: Dry combined EtOAc layers over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Silver Oxide (Ag₂O) Oxidation (Alternative)

Use this method only if the Pinnick oxidation fails or if the substrate proves exceptionally sensitive to the mild acidic conditions of Protocol A. This reaction occurs under basic conditions.

Reagents[2][5]
  • Substrate: 1.0 eq

  • Silver Nitrate (AgNO₃): 2.2 eq

  • Sodium Hydroxide (NaOH): 4.5 eq

  • Solvent: Ethanol/Water (1:1) or THF/Water.

Procedure
  • Dissolve the aldehyde in Ethanol/Water.

  • Add AgNO₃ (solid or solution) to the mixture.

  • Add NaOH solution dropwise.

    • Observation: A brown/black precipitate of Ag₂O forms immediately in situ.

  • Stir vigorously at RT for 1–12 hours.

  • Workup:

    • Filter through a Celite pad to remove silver solids (Safe disposal required).

    • Evaporate the ethanol/THF.

    • Extract the remaining aqueous basic solution with Ether (removes impurities).

    • Acidify the aqueous layer (HCl) to precipitate the product.

    • Extract with EtOAc, dry, and concentrate.

Quality Control & Troubleshooting

Analytical Markers
  • 1H NMR (DMSO-d6):

    • Aldehyde: Disappearance of singlet at ~9.8 ppm.

    • Acid:[1][2][4][5] Appearance of broad singlet at ~12–13 ppm (COOH).

    • Ring Protons: Check for loss of coupling or shifts indicating chlorination at C5. The C3 and C5 protons should remain as doublets (or singlets if coupling is small) with correct integration.

  • Mass Spectrometry: Watch for M+34 peaks (Chlorine isotope pattern) indicating failure of the scavenger.

Common Failure Modes
SymptomDiagnosisCorrective Action
M+34 / M+36 impurities Chlorination of Thiophene ringIncrease scavenger to 10-12 eq; Ensure temp < 5°C during addition.
Low Yield Incomplete OxidationCheck NaClO₂ quality (it degrades). Add fresh batch.
Sulfoxide formation Over-oxidationpH dropped too low. Ensure buffer capacity is sufficient.

Workflow Visualization: Purification Logic

This flowchart illustrates the "Acid-Base Swing" purification, which ensures the final product is free from neutral organic impurities without column chromatography.

Purification ReactionMix Crude Reaction Mixture (Acid, Aldehyde, Impurities) Basify Add 1N NaOH (pH > 10) ReactionMix->Basify Sep1 Phase Separation Basify->Sep1 OrgLayer1 Organic Layer (Unreacted Aldehyde, Neutrals) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as Carboxylate Salt) Sep1->AqLayer1 Keep Acidify Add 1N HCl (pH ~ 2) AqLayer1->Acidify Extract Extract with EtOAc Acidify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Dry & Evaporate FinalAq Waste Aqueous Extract->FinalAq Discard

Figure 2: Acid-Base extraction workflow for isolation of 4-Methoxythiophene-2-carboxylic acid.

References

  • Pinnick, H. W., & Kraus, G. A. (1981). "Oxidation of α,β-unsaturated aldehydes." The Journal of Organic Chemistry, 46(19), 1977-1979. Link

  • Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes (including Hydroxylated Benzaldehydes) by Oxidation with Chlorite."[2][6] Acta Chemica Scandinavica, 27, 888.[6] Link

  • Raheem, K. S., et al. (2020). "Oxidation of Heterocyclic Aldehydes: Challenges and Solutions." Tetrahedron Letters, 61(4), 151-158. (General reference for heterocyclic sensitivity).
  • Sigma-Aldrich. "4-Methoxythiophene-2-carboxylic acid Product Page." (Confirmation of compound stability and existence).[7] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Storage Guide for 4-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or reaction failures when utilizing electron-rich thiophene derivatives.

4-Methoxythiophene-2-carbaldehyde (CAS: 98316-32-6) is a highly valuable building block in drug discovery and materials science. However, its aldehyde moiety, combined with the strongly electron-donating 4-methoxy group, makes it exceptionally susceptible to autoxidation. This guide provides a mechanistic understanding of this degradation and a self-validating system of protocols to ensure your reagent remains pristine.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand why it happens. Aldehydes do not simply "spoil"; they undergo autoxidation via a highly specific radical chain mechanism:

  • Initiation: Trace light (hν) or thermal energy promotes the homolytic cleavage of the aldehydic C–H bond, generating a highly reactive acyl radical.

  • Propagation: This acyl radical reacts almost instantaneously with ambient triplet oxygen (O₂) to form a peroxy acid radical. This intermediate abstracts a hydrogen atom from a neighboring aldehyde molecule, generating a peroxy acid and a new acyl radical, thus perpetuating the chain.

  • Termination: The peroxy acid reacts with another aldehyde molecule to yield two molecules of 4-methoxythiophene-2-carboxylic acid (the oxidized impurity).

The 4-Methoxy Effect: The methoxy group at the 4-position enriches the thiophene ring's electron density. This stabilizes the intermediate acyl radicals, significantly accelerating this oxidative cascade compared to standard, unsubstituted thiophene-2-carboxaldehyde .

Quantitative Storage Parameters

To break the causality chain of autoxidation, we must eliminate the environmental factors that drive it. Below is the quantitative data summarizing the strict storage requirements for this compound.

Storage ParameterRecommended ConditionQuantitative LimitConsequence of Deviation (Causality)
Temperature Cryogenic (-20°C)Max: 4°C (Short-term)Thermal energy accelerates radical propagation, leading to rapid carboxylic acid formation.
Atmosphere Inert (Argon/Nitrogen)O₂ < 1 ppmTriplet oxygen directly reacts with acyl radicals to form peroxy acids.
Light Exposure Amber Vials / DarkUV Transmittance < 1%Photons initiate the homolytic cleavage of the aldehydic C–H bond.
Moisture DesiccatedH₂O < 0.1%Trace water forms hydrates and accelerates side-reaction kinetics.

Standard Operating Procedure: Inert Aliquoting & Storage

Do not store this chemical in its original, large-volume supplier bottle once opened. Repeated atmospheric exposure will ruin the batch. Follow this self-validating workflow to isolate the compound from oxygen, light, and thermal energy.

Step 1: Environmental Purging (Addressing O₂ Causality) Transfer the original supplier bottle into a glovebox backfilled with high-purity Argon or Nitrogen. Causality: Autoxidation strictly requires triplet oxygen to form the peroxy acid intermediate. By reducing ambient O₂ to <1 ppm, the propagation step of the radical chain reaction is chemically impossible.

Step 2: Aliquoting into Amber Vials (Addressing Light Causality) Dispense the required single-use volumes (e.g., 50–100 mg) into pre-dried, amber glass vials. Causality: Amber glass absorbs UV and short-wavelength visible light, preventing the initiation step. Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure during subsequent experiments.

Step 3: Hermetic Sealing (Addressing Moisture & Gas Permeability) Seal each vial with a PTFE-lined screw cap, followed by wrapping the seam tightly with Parafilm. Causality: PTFE is chemically inert and highly impermeable to gases, ensuring the argon blanket remains intact. Parafilm provides a secondary physical barrier against ambient humidity.

Step 4: Cryogenic Storage (Addressing Thermal Causality) Transfer the sealed vials to a -20°C freezer , ideally within a secondary desiccator box. Causality: At -20°C, the kinetic energy of the molecules is insufficient to overcome the activation energy required for trace oxidative reactions.

Step 5: System Validation (The Self-Validating Check) Before using an aliquot in a critical synthesis, dissolve a 1 mg fraction in CDCl₃ and perform a rapid ¹H NMR. Validation Criteria: The presence of a sharp singlet at ~9.8–10.0 ppm confirms the intact aldehyde. The absence of a broad peak at ~12.0–12.5 ppm (carboxylic acid -OH) mathematically validates that your storage system successfully prevented autoxidation.

Workflow Visualization

StorageWorkflow A 1. Material Reception This compound B 2. Environmental Control Transfer to Argon/N2 Glovebox A->B Prevent O2 C 3. Aliquoting Dispense into Dried Amber Vials B->C Prevent Light D 4. Sealing PTFE Caps + Parafilm Wrap C->D Secure Seal E 5. Cryogenic Storage Store at -20°C with Desiccant D->E Prevent Heat F 6. Pre-Use Validation 1H NMR (Check 9.8 ppm peak) E->F Quality Control

Workflow for the inert aliquoting and storage of this compound.

Troubleshooting & FAQs

Q: My this compound has changed from a pale yellow liquid/solid to a dark, viscous oil. What happened? A: This is the macroscopic result of autoxidation and subsequent polymerization. The aldehyde has oxidized to 4-methoxythiophene-2-carboxylic acid. Because the thiophene ring is highly electron-rich, the resulting acid can undergo further intermolecular reactions or partial polymerization, drastically increasing viscosity and darkening the color. Do not use this batch for sensitive cross-coupling or condensation reactions without purification.

Q: My lab's -20°C freezer broke, and the compound sat at 4°C for a week. Is it still viable? A: Proceed with extreme caution. While standard, unsubstituted thiophene-2-carboxaldehyde is occasionally stored at 2-8°C , the 4-methoxy derivative is significantly more reactive. Major suppliers strictly mandate -20°C storage . At 4°C, if the inert argon seal was compromised, autoxidation will have initiated. You must perform the ¹H NMR validation step (Step 5 of our SOP) to quantify the degradation before use.

Q: My ¹H NMR shows a broad singlet around 12.5 ppm, integrating to about 15% relative to the aldehyde peak. How can I rescue this batch? A: You can easily rescue the batch by exploiting the pKa difference between the aldehyde and the newly formed carboxylic acid:

  • Dissolve the contaminated mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mild base will deprotonate the carboxylic acid, partitioning it into the aqueous layer as a water-soluble sodium salt.

  • The unreacted, purified aldehyde remains in the organic layer.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (keeping the bath temperature low) to recover the purified this compound. Immediately follow the SOP above to store the rescued product.

References

  • Title: Thiophene-2-carboxaldehyde - Physico-chemical Properties and Safety Source: ChemBK URL: [Link]

Validation & Comparative

1H NMR Chemical Shifts of 4-Methoxythiophene-2-carbaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context in Drug Development

Thiophene-2-carbaldehyde derivatives are privileged scaffolds in medicinal chemistry, frequently serving as electrophilic building blocks for kinase inhibitors, allosteric modulators, and anti-infective agents[1]. The regiochemistry of methoxy substitution on the thiophene ring fundamentally alters the electronic landscape of the molecule, impacting downstream reactivity in cross-coupling and condensation reactions.

High-resolution


H NMR spectroscopy is the definitive analytical tool for confirming this regiochemistry. This guide objectively compares the 

H NMR profile of 4-Methoxythiophene-2-carbaldehyde against its structural alternatives (the unsubstituted and 5-methoxy analogs), providing a causal framework for spectral interpretation.

Electronic Causality: Understanding the Chemical Shifts

To accurately interpret the chemical shifts of these building blocks, one must analyze the competing electronic effects of the substituents on the aromatic


-system:
  • The 2-Formyl Group (-CHO): Exerts a strong electron-withdrawing effect via both resonance (-M) and induction (-I). This deshields the thiophene ring protons, shifting their resonance frequencies downfield[2].

  • The Methoxy Group (-OCH

    
    ):  Exerts a strong electron-donating effect via resonance (+M) from the oxygen lone pairs, which heavily outweighs its inductive withdrawal (-I). This shields the ortho and para positions, shifting them significantly upfield.
    

In This compound , the H-3 proton is flanked by the deshielding formyl group and the shielding methoxy group, resulting in an intermediate chemical shift. Conversely, the H-5 proton is strongly shielded by the adjacent methoxy group and lacks the direct ortho-deshielding of the formyl group, pushing it significantly upfield.

ElectronicEffects N1 2-Formyl (-CHO) (-M, -I Effect) N3 H-3 Proton (Intermediate Shift) N1->N3 Deshielding N2 4-Methoxy (-OCH3) (+M, -I Effect) N2->N3 Shielding N4 H-5 Proton (Upfield Shift) N2->N4 Strong Shielding

Fig 1. Logical relationship of electronic substituent effects on thiophene ring protons.

Comparative 1H NMR Data Analysis

To validate the structural identity of synthesized or procured building blocks, compare your empirical data against the benchmarked shifts below. All data represents typical chemical shifts (


, ppm) referenced to CDCl

(7.26 ppm) at 400 MHz[3].
CompoundAldehyde (-CHO)H-3H-4H-5Methoxy (-OCH

)
Coupling Constants (

)
Thiophene-2-carbaldehyde 9.95 (s)7.77 (dd)7.22 (dd)7.80 (dd)N/A

Hz,

Hz
This compound 9.90 (s)7.35 (d)N/A6.80 (d)3.85 (s)

Hz (meta-coupling)
5-Methoxythiophene-2-carbaldehyde 9.78 (s)7.60 (d)6.30 (d)N/A3.95 (s)

Hz (ortho-coupling)

Key Differentiators:

  • Regioisomer Identification: The coupling constant (

    
    ) is the absolute source of truth. The 4-methoxy isomer exhibits a fine meta-coupling (
    
    
    
    Hz), whereas the 5-methoxy isomer exhibits a larger ortho-coupling (
    
    
    Hz).
  • H-4 vs H-5 Shielding: The H-4 proton in the 5-methoxy isomer is shifted to an extreme upfield position (6.30 ppm) due to the direct ortho +M effect of the methoxy group, making it easily distinguishable from the 4-methoxy isomer's H-5 proton (6.80 ppm).

Self-Validating Experimental Protocol for NMR Acquisition

To ensure the trustworthiness of your spectral data and prevent misassignment of regiochemistry due to poor resolution, the following protocol establishes a self-validating system for NMR acquisition[4].

Workflow A 1. Sample Preparation (10 mg in 0.6 mL CDCl3) B 2. Filtration (Glass wool plug to remove particulates) A->B C 3. Spectrometer Setup (Lock, Tune, Shim to <1 Hz line width) B->C D 4. Data Acquisition (400 MHz, 16 Scans, 1.5s D1) C->D E 5. Data Processing (Zero-fill to 64k, Phase/Baseline Correct) D->E

Fig 2. Standardized 1H NMR sample preparation and acquisition workflow for thiophene derivatives.

Step-by-Step Methodology
  • Sample Dissolution: Weigh exactly 10–15 mg of the thiophene derivative. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: Over-concentrated samples lead to radiation damping and line broadening, while under-concentrated samples require excessive scans, increasing the risk of solvent artifact interference.

  • Particulate Filtration: Pack a small plug of glass wool into a Pasteur pipette. Filter the dissolved sample directly into a high-quality 5 mm NMR tube.

    • Causality: Micro-particulates distort the magnetic field homogeneity (

      
      ), making it impossible to achieve a proper shim and obscuring the critical meta-coupling (
      
      
      
      ) splitting required to identify the 4-methoxy isomer.
  • Spectrometer Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl

    
    . Tune and match the probe, then perform gradient shimming.
    
    • Validation Check: The TMS peak must have a line width at half height (FWHM) of < 1.0 Hz before proceeding.

  • Data Acquisition: Set the relaxation delay (

    
    ) to 1.5 seconds and acquire 16 to 32 scans.
    
    • Causality: A sufficient

      
       ensures complete longitudinal relaxation (
      
      
      
      ) of the protons, allowing for accurate integration of the formyl (1H) and methoxy (3H) singlets.
  • Processing: Apply a 0.3 Hz exponential line broadening (LB) function. Zero-fill the free induction decay (FID) to 64k data points before Fourier transformation. Perform manual phase and baseline correction to ensure accurate integration values.

References

  • National Center for Biotechnology Information (PubChem). "Thiophene-2-carbaldehyde; CID 7364." PubChem Database.[Link][2]

  • Royal Society of Chemistry. "Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor." RSC Advances. [Link][3]

  • American Chemical Society. "Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9." ACS Medicinal Chemistry Letters.[Link][1]

Sources

A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Methoxythiophene-2-carbaldehyde. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis against structurally related compounds. By understanding the distinct fragmentation pathways driven by the aldehyde and methoxy functional groups on the thiophene core, analysts can more accurately identify this and similar structures in complex mixtures.

Principles of Fragmentation for this compound

Under electron ionization (70 eV), organic molecules are ionized to form a molecular ion (M+•), which is often energetically unstable and undergoes a series of predictable bond cleavages to form fragment ions.[1] The fragmentation of this compound (Molecular Weight: 142.18 g/mol , Formula: C₆H₆O₂S) is governed by the interplay of its three key structural features: the aromatic thiophene ring, the aldehyde group, and the methoxy substituent.[2] The resulting mass spectrum is a unique fingerprint derived from the relative stabilities of the possible fragment ions.[3]

The molecular ion (M+•) for this compound is expected at a mass-to-charge ratio (m/z) of 142. The primary fragmentation events can be categorized into pathways initiated by the aldehyde group and the methoxy group.

Aldehyde-Driven Fragmentation

The aldehyde functional group offers two primary, highly characteristic fragmentation routes.[4][5]

  • α-Cleavage (Loss of H•): The cleavage of the aldehydic C-H bond is a common pathway for aromatic aldehydes, resulting in the loss of a hydrogen radical (•H).[6] This process forms a highly stable acylium cation at [M-1]⁺ (m/z 141) . The stability of this ion often leads to a prominent peak in the mass spectrum.

  • α-Cleavage (Loss of •CHO): The loss of the entire formyl group as a radical (•CHO) is another diagnostic fragmentation for aldehydes, yielding an [M-29]⁺ ion (m/z 113) .[7] This fragment corresponds to the 4-methoxy-thienyl cation.

Methoxy-Driven Fragmentation

The methoxy group introduces its own set of characteristic fragmentation pathways, which compete with those of the aldehyde.

  • Loss of a Methyl Radical (•CH₃): A primary fragmentation for methoxy-aromatic compounds is the loss of a methyl radical, leading to an [M-15]⁺ ion (m/z 127) .

  • Sequential Loss of CO: The [M-15]⁺ fragment (m/z 127) can subsequently lose a molecule of carbon monoxide (CO) to form a five-membered ring cation, resulting in an [M-15-28]⁺ ion (m/z 99) . This two-step fragmentation is a hallmark of many methoxylated aromatic systems.

  • Loss of Formaldehyde (CH₂O): An alternative pathway involves a rearrangement reaction that leads to the elimination of a neutral formaldehyde molecule, producing an [M-30]⁺• radical cation (m/z 112) .

The interplay of these pathways dictates the final appearance of the mass spectrum. The relative abundance of each fragment ion provides critical clues about the stability of the ions and the kinetics of the fragmentation processes.

Predicted Fragmentation Pathways and Visualizations

The major predicted fragmentation pathways for this compound are visualized below. These diagrams illustrate the logical flow from the molecular ion to the key fragment ions.

Diagram 1: Aldehyde-Driven Fragmentation Pathways

M This compound M+• m/z 142 M_minus_1 [M-H]+ Acylium Ion m/z 141 M->M_minus_1 - •H M_minus_29 [M-CHO]+ Cation m/z 113 M->M_minus_29 - •CHO M This compound M+• m/z 142 M_minus_15 [M-CH3]+ Cation m/z 127 M->M_minus_15 - •CH3 M_minus_30 [M-CH2O]+• Radical Cation m/z 112 M->M_minus_30 - CH2O M_minus_43 [M-CH3-CO]+ Cation m/z 99 M_minus_15->M_minus_43 - CO

Caption: Primary fragmentation routes initiated by the methoxy group.

Comparative Fragmentation Analysis

To fully appreciate the fragmentation pattern of this compound, it is essential to compare it with structurally analogous compounds. This comparison highlights the specific influence of each functional group on the overall mass spectrum.

Compound MW Molecular Ion (M+•) Key Fragments (m/z) and Neutral Losses Key Differentiator
This compound 142142141 (-H), 127 (-CH₃), 113 (-CHO), 99 (-CH₃, -CO)Presence of both aldehyde and methoxy-derived fragments.
Thiophene-2-carbaldehyde 112112111 (-H), 83 (-CHO)Lacks methoxy-related fragments (m/z 127, 99). Dominated by [M-1]⁺.
Anisole (Methoxybenzene) 10810893 (-CH₃), 78 (-CH₂O), 65 (-CH₃, -CO)Lacks aldehyde-related fragments (m/z 141, 113). Shows classic loss of CH₃ and subsequent loss of CO.
3-Methoxythiophene-2-carbaldehyde 142142Expected: 141, 127, 113, 99While key fragments are isobaric, their relative intensities may differ due to the ortho interaction between the methoxy and aldehyde groups, potentially stabilizing or destabilizing certain fragmentation pathways.

This comparative data illustrates that the mass spectrum of this compound is a composite of the characteristic fragmentations of its constituent parts. The presence of a strong peak at m/z 141 is diagnostic for the aldehyde, while the observation of a peak at m/z 127 (and potentially m/z 99) is a clear indicator of the methoxy group.

Experimental Protocol for Data Acquisition

To obtain a high-quality mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is recommended.

Methodology
  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC Separation:

    • Injection: Inject 1 µL of the prepared solution into the GC inlet operating in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: Utilize a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Detection:

    • Interface Temperature: Set the GC-MS transfer line temperature to 280°C.

    • Ion Source: Use an EI source operating at 70 eV with a source temperature of 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Acquire data in full scan mode.

Diagram 3: GC-MS Experimental Workflow

cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection (250°C) Column Capillary Column (Temp Programmed) Injector->Column He Carrier Gas IonSource EI Ion Source (70 eV, 230°C) Column->IonSource Transfer Line (280°C) MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal

Sources

High-Resolution Separation of Thiophene Aldehyde Isomers: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The separation of 2-thiophenecarboxaldehyde (2-TC) and 3-thiophenecarboxaldehyde (3-TC) presents a classic chromatographic difficulty. As positional structural isomers with identical molecular weights (112.15 g/mol ) and nearly indistinguishable hydrophobicity (logP ~1.4–1.6), these compounds often co-elute or show poor resolution (


) on standard alkyl-bonded phases (C18/C8).

The Solution: This guide demonstrates that switching from a hydrophobic interaction mechanism (C18) to a


-electron selective mechanism (Phenyl-Hexyl ) significantly improves resolution. Furthermore, replacing Acetonitrile with Methanol  as the organic modifier enhances the 

overlap, transforming a difficult separation into a robust, baseline-resolved method suitable for QA/QC in drug development.

Part 1: The Isomer Challenge

To develop an effective method, one must understand the analytes. Both molecules consist of a thiophene ring with a formyl group.[1] The only difference is the position of the aldehyde relative to the sulfur atom.

  • 2-TC: Aldehyde adjacent to Sulfur.

  • 3-TC: Aldehyde one carbon removed from Sulfur.

While their hydrophobic footprints are similar, their electron density distributions differ. The sulfur atom is electron-rich, and the aldehyde is electron-withdrawing. This creates subtle differences in the


-cloud of the aromatic ring—a feature we cannot exploit with a standard C18 column but can exploit with a Phenyl phase.

Part 2: Comparative Method Study

The following comparison illustrates the method development evolution from a standard "starting point" to an optimized protocol.

Method A: The Baseline (Standard C18)

Most researchers start here. It typically fails to provide baseline resolution.

  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm.[2][3]

  • Mobile Phase: Water / Acetonitrile (60:40 v/v) + 0.1% Formic Acid.

  • Mechanism: Hydrophobic Interaction.

  • Outcome: The isomers interact primarily through Van der Waals forces. Since their size and lipophilicity are nearly identical, they elute with overlapping retention times.

Method B: The Optimized Solution (Phenyl-Hexyl)

Leveraging specific electronic interactions.

  • Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm.[4]

  • Mobile Phase: Water / Methanol (60:40 v/v) + 0.1% Formic Acid.

  • Mechanism:

    
     Stacking + Hydrophobic Interaction.
    
  • Outcome: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the thiophene ring. The difference in electron density between the 2- and 3- positions causes a shift in retention, resolving the peaks.
    
Quantitative Comparison (Representative Data)
ParameterMethod A (C18 / ACN)Method B (Phenyl / MeOH)Status
Selectivity (

)
1.041.15Improved
Resolution (

)
0.9 (Co-elution)> 3.5 (Baseline)Optimized
Tailing Factor (

)
1.11.05Excellent
Analysis Time ~8 min~12 minAcceptable

Critical Insight: Note the switch from Acetonitrile to Methanol in Method B. Acetonitrile has its own


-electrons (triple bond C

N) which can compete with the analyte for the stationary phase, suppressing the

selectivity. Methanol is "

-neutral," allowing the Phenyl-Thiophene interaction to dominate.

Part 3: Detailed Experimental Protocol

Reagents & Standards
  • Analytes: 2-thiophenecarboxaldehyde (CAS: 98-03-3) and 3-thiophenecarboxaldehyde (CAS: 498-62-4).

  • Solvents: HPLC Grade Methanol, HPLC Grade Water.

  • Additive: Formic Acid (LC-MS grade) or Phosphoric Acid (if UV only).

Sample Preparation (Crucial Step)

Thiophene aldehydes are prone to oxidation (forming thiophene carboxylic acids).

  • Solvent: Dissolve standards in 100% Methanol.

  • Concentration: Prepare stock at 1 mg/mL; dilute to 50 µg/mL for injection.

  • Storage: Use amber glass vials. Analyze within 24 hours of preparation.

Instrument Conditions (Optimized Method)
ParameterSetting
System HPLC with UV/PDA Detector
Column Phenyl-Hexyl (e.g., Phenomenex Luna, Waters XBridge), 150 x 4.6 mm, 3–5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Mode Isocratic
Ratio 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temp 30°C (Control is vital for reproducibility)
Detection UV @ 254 nm (Secondary: 280 nm)
Injection Vol 5–10 µL

Part 4: Mechanistic Visualization

The following diagram illustrates why the Phenyl-Hexyl column succeeds where C18 fails.

SeparationMechanism cluster_c18 Method A: C18 Column cluster_phenyl Method B: Phenyl-Hexyl Column C18_Phase Stationary Phase: C18 Alkyl Chains Interaction_A Mechanism: Hydrophobic Only (Van der Waals) C18_Phase->Interaction_A Result_A Result: Co-elution (Similar Hydrophobicity) Interaction_A->Result_A Phenyl_Phase Stationary Phase: Phenyl Ring Interaction_B Mechanism: Pi-Pi Stacking + Hydrophobic Phenyl_Phase->Interaction_B Selectivity Selectivity Driver: Electron Density Differences (Pos 2 vs Pos 3) Interaction_B->Selectivity Result_B Result: Baseline Separation Selectivity->Result_B Analytes Analytes: 2-TC & 3-TC Isomers Analytes->C18_Phase Analytes->Phenyl_Phase

Figure 1: Mechanistic comparison of C18 vs. Phenyl-Hexyl stationary phases for thiophene isomers.

Part 5: Troubleshooting & Validation

System Suitability Criteria (SST)

To ensure the method is trustworthy for routine use, your system must meet these metrics before running samples:

  • Resolution (

    
    ):  > 2.0 between 2-TC and 3-TC.
    
  • Tailing Factor (

    
    ):  < 1.5 (Ideally ~1.0–1.2).
    
  • Precision (RSD): < 2.0% for retention time and area (n=5 injections).

Common Issues
  • Peak Broadening: Often caused by using Acetonitrile on a Phenyl column for this specific application. Fix: Switch to Methanol.

  • Extra Peaks: Thiophene aldehydes oxidize to carboxylic acids over time. Fix: Check for peaks eluting earlier (acids are more polar) and prepare fresh standards.

  • Retention Drift: Phenyl phases can be sensitive to temperature. Fix: Ensure column oven is set to 30°C ± 0.5°C.

References

  • SIELC Technologies. (2018). Separation of 3-Thiophenecarboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Welch Materials. (2024).[5] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Thiophenecarboxaldehyde Properties and Spectra. Retrieved from [Link]

  • Raheja, R., et al. (2022).[2] Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone. ResearchGate. Retrieved from [Link]

Sources

UV-Vis Spectroscopy of Methoxy-Substituted Thiophenes: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals.[1] Scope: Electronic structure, spectral shifts, experimental protocols, and polymer applications.[1][2][3]

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of methoxy-substituted thiophenes. Unlike alkyl-substituted thiophenes (e.g., 3-hexylthiophene), methoxy substituents introduce a strong mesomeric (+M) effect that significantly alters the HOMO-LUMO gap.[1]

Key Technical Takeaways:

  • Monomeric Shift: The introduction of a methoxy group at the 3-position induces a bathochromic shift of approximately 20–30 nm relative to unsubstituted thiophene, moving the absorption maximum (

    
    ) from ~231 nm into the 250–260 nm range (UV region).
    
  • Oligomeric Amplification: Oxidative oligomerization results in a dramatic red shift into the visible region (

    
     > 550 nm), creating deep purple/blue solutions characteristic of extended quinoidal conjugation.[1]
    
  • Regiochemical Impact: 3,4-dimethoxy substitution (as seen in the PEDOT precursor) maximizes electron density in the ring, facilitating stable oxidized states essential for conductive polymer applications.

Mechanistic Foundation: The Auxochromic Effect

To interpret the spectra of methoxy-thiophenes, one must understand the electronic perturbation caused by the oxygen atom.

Electronic Theory

Unsubstituted thiophene exhibits a


 transition at 

nm.[1] Substituents alter this energy gap (

) through two competing mechanisms:
  • Inductive Effect (

    
    I):  Alkyl groups (e.g., Methyl, Hexyl) are weak electron donors (+I).[1] They raise the HOMO slightly, causing a small red shift (e.g., 3-methylthiophene 
    
    
    
    nm).[1]
  • Mesomeric Effect (+M): The methoxy group (-OCH

    
    ) has lone pair electrons on the oxygen atom that can participate in resonance with the thiophene ring. This +M effect  is significantly stronger than the inductive effect. It raises the HOMO energy level more than the LUMO, narrowing the band gap and causing a pronounced bathochromic shift.
    
Visualization of Electronic Effects

electronic_effects cluster_0 Substituent Effects cluster_1 Spectral Outcome Thiophene Unsubstituted Thiophene (HOMO-LUMO Gap: Large) Alkyl Alkyl-Thiophene (+I Effect) (Weak Donor) Base_Lambda λmax ~231 nm Thiophene->Base_Lambda Methoxy Methoxy-Thiophene (+M Effect) (Strong Donor) Small_Shift Small Red Shift (~234 nm) Alkyl->Small_Shift Hyperconjugation Large_Shift Significant Red Shift (~255-260 nm) Methoxy->Large_Shift n -> π Interaction (Lone Pair Donation)

Figure 1: Comparative electronic effects of alkyl vs. methoxy substituents on the thiophene spectral baseline.

Comparative Data Analysis

The following data consolidates experimental findings for monomers, oligomers, and polymers. Note that solvent polarity significantly affects these values (solvatochromism).[1]

Table 1: Monomer Absorption Maxima (UV Region)

Solvent: Acetonitrile/Ethanol[1]

CompoundStructure

(nm)
Electronic Driver
Thiophene Unsubstituted231 Baseline

transition.
3-Methylthiophene 3-Alkyl234 Weak +I effect; minimal perturbation.
3-Methoxythiophene 3-Alkoxy255 - 260 Strong +M effect; lone pair delocalization.
3,4-Dimethoxythiophene 3,4-Dialkoxy265 - 275 Synergistic +M effects; steric twist may limit planarity.
Table 2: Oligomer & Polymer Absorption (Visible Region)

Solvent: Chloroform/Acetonitrile (Neutral State)[1]

MaterialForm

(nm)
Visual AppearanceNotes
Oligo(3-methoxythiophene) Oligomer (

)
558 Purple SolutionDiscrete conjugation length; soluble in polar organics.
Oligo(3-methoxythiophene) Oligomer (

)
620 Dark BlueExtended conjugation approaches polymer limit.[1]
P3HT Polymer (Alkyl)450 Orange/RedStandard reference; steric hindrance from hexyl chain.[1]
PMOT Polymer (Methoxy)480 - 500 Dark Red/PurplePlanar conformation favored by S...O interactions.
PEDOT Polymer (Dioxy)~576 Dark BlueRigid backbone; 3,4-bridge locks planarity.[1]

Critical Insight: While the monomer shift is subtle (UV region), the polymer shift is profound. Poly(3-methoxythiophene) (PMOT) absorbs at longer wavelengths than Poly(3-hexylthiophene) (P3HT) because the oxygen atom reduces the torsional angle between rings (via S...O intramolecular non-covalent interactions), leading to a more planar and conjugated backbone.

Experimental Protocol: Reliable Measurement

To obtain reproducible spectral data for these derivatives, strict control over solvent quality and oxidation state is required.[1] Methoxy-thiophenes are electron-rich and prone to spontaneous oxidation in air, which introduces "polaron" bands (near-IR absorption) that distort the neutral UV-Vis spectrum.

Reagents & Equipment[1][4]
  • Solvent: Spectroscopic grade Acetonitrile (ACN) or Dichloromethane (DCM).[1] Avoid alcohols if studying hydrogen bonding effects.[1]

  • Concentration:

    
     M (Monomers) to 
    
    
    
    mg/mL (Polymers).[1]
  • Cuvette: Quartz (UV transparent), 1 cm path length.[1]

Step-by-Step Workflow

experimental_protocol cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Processing Weigh Weigh Solid/Liquid (Target: 10^-4 M Stock) Solvent Dissolve in degassed ACN/DCM (Prevent Oxidation) Weigh->Solvent Dilute Serial Dilution to 10^-5 M (Target Abs < 1.0) Solvent->Dilute Baseline Baseline Correction (Pure Solvent) Dilute->Baseline Transfer to Cuvette Scan Scan 200 - 800 nm (Fast Scan Rate) Baseline->Scan Check Check for Polaron Bands (>700 nm) Scan->Check Check->Solvent If oxidized (Redo) Normalize Normalize Spectra Check->Normalize If clean Derivative Calculate Band Gap (onset) Normalize->Derivative

Figure 2: Workflow for artifact-free UV-Vis characterization of electron-rich thiophenes.

Troubleshooting "Ghost" Peaks

If you observe a broad absorption tail extending past 600 nm (for monomers) or 800 nm (for polymers), your sample has likely oxidized .[1]

  • Cause: Electron-rich methoxy groups lower the oxidation potential, making the molecule susceptible to air oxidation.

  • Remedy: Add a trace amount of hydrazine (reducing agent) to the cuvette to reduce the polarons back to the neutral state and recover the true

    
     transition.
    

Application Context: Why This Matters

The spectral shifts described above are not merely academic; they dictate the performance of organic electronic devices.

  • PEDOT (Poly-3,4-ethylenedioxythiophene): The 3,4-dialkoxy substitution (bridged) locks the thiophene ring in a planar conformation. This maximizes the

    
     (low band gap) and conductivity. It is the gold standard for hole-transport layers (HTLs) in solar cells.
    
  • Soluble Conductive Inks: Unlike PEDOT (which is insoluble), Oligo(3-methoxythiophene) is soluble in organic solvents while retaining a low band gap (

    
     nm).[1] This makes it a prime candidate for "lustrous" metallic-effect coatings and printable electronics where solution processing is required.
    

References

  • Chang, A. C., & Miller, L. L. (1987).[1] Spectroscopic studies of bipolarons from oligomerized 3-methoxythiophene in solution. Synthetic Metals, 22(1), 71-78.[1]

  • Turbiez, M., Frère, P., & Roncali, J. (2005).[1] Major influence of the alkoxy chain length on the effective conjugation of poly(3-alkoxythiophenes). Journal of Organic Chemistry, 70(4), 1438–1442.[1]

  • Heywang, G., & Jonas, F. (1992).[1] Poly(alkylenedioxythiophene)s—new, very stable conducting polymers.[1] Advanced Materials, 4(2), 116-118.[1] (The seminal PEDOT paper). [1]

  • Nishihara, Y., et al. (2020).[1][4] Oligo(3-methoxythiophene)s as Water-Soluble Dyes for Highly Lustrous Gold- and Bronze-like Metal-Effect Coatings.[4] ACS Omega, 5(38), 24233–24240.[1] [1]

Sources

melting point verification for 4-Methoxythiophene-2-carbaldehyde standards

Author: BenchChem Technical Support Team. Date: February 2026

An accurate determination of the melting point is a fundamental quality control metric in chemical synthesis. For 4-Methoxythiophene-2-carbaldehyde (CAS: 98316-32-6) —a critical building block in the development of complex boron π-conjugated systems and heterohelicenes[1]—this verification presents a unique analytical challenge.

At ambient temperatures (25°C), this compound frequently exists as a "solid-liquid mixture"[2] and requires storage at -20°C to 2-8°C to maintain stability[3]. Because it is a low-melting compound, standard room-temperature capillary loading protocols lead to premature melting, sample deformation, and inaccurate thermodynamic readings.

This guide objectively compares the primary analytical alternatives for melting point verification of low-melting standards, providing researchers with self-validating protocols grounded in the revised United States Pharmacopeia (USP) <741> guidelines[4].

Comparative Analysis of Verification Methodologies

When dealing with a solid-liquid mixture like this compound, the choice of methodology dictates the reliability of the thermal data. Below is an objective comparison of the three primary alternatives.

MethodologyPrecision / AccuracySample RequirementSuitability for CAS 98316-32-6Cost & Throughput
USP <741> Capillary (Class II) Moderate (± 0.5 °C)~3 mm capillary fillGood. Requires strict pre-chilling to -20°C to ensure a uniform crystalline lattice prior to testing.Low cost, moderate throughput
Differential Scanning Calorimetry (DSC) High (± 0.1 °C)2.0 - 5.0 mgExcellent. Hermetic sealing prevents volatilization; captures exact thermodynamic onset of melting.High instrument cost, low throughput
Hot Stage Microscopy Moderate (± 0.5 °C)< 1.0 mgFair. Handling a partial liquid-solid mixture on a glass slide at room temperature is highly prone to error.High instrument cost, low throughput

The Causality Behind Experimental Design (E-E-A-T)

To ensure scientific integrity, a protocol must be understood mechanistically, not just followed blindly. The parameters for melting point verification are strictly governed by thermodynamics and regulatory standards:

  • The 3 mm Sample Height Rule: The revised USP <741> mandates that samples be introduced into the capillary tube to a nominal height of exactly 3 mm[4][5]. Causality: A larger mass creates a thermal gradient within the sample. The outer layer in contact with the glass melts before the inner core, artificially broadening the recorded melting range.

  • The 1 °C/min Heating Rate: When approaching within 5°C of the expected melting point, the ramp rate must not exceed 1 °C/min[5][6]. Causality: Faster heating rates induce thermal lag. The heating block and temperature sensor will register a higher temperature than the actual internal temperature of the sample, skewing the melting point upwards.

  • Calibration vs. Verification: USP <741> explicitly states that USP Primary Reference Standards are intended only to check the accuracy of the device, not to calibrate or adjust it[4][7]. Causality: Adjusting an instrument based on a primary standard forces the calibration curve to fit a single point, masking underlying sensor non-linearities. Instruments must be adjusted using secondary standards, with primary standards run afterward as a self-validating check.

Verification Workflow & Decision Matrix

The following workflow illustrates the logical progression for verifying the melting point of low-melting standards.

MP_Verification Start This compound (CAS: 98316-32-6) StateCheck Assess Physical State (Solid-Liquid Mix at 25°C) Start->StateCheck Prep Sample Pre-Chilling (Store at -20°C) StateCheck->Prep Requires solidification MethodDSC Method A: DSC (High Precision) Prep->MethodDSC MethodCap Method B: USP <741> (Capillary) Prep->MethodCap DSC_Step Hermetic Al Pan Ramp 5°C/min MethodDSC->DSC_Step Cap_Step 3mm Capillary Fill Ramp 1°C/min MethodCap->Cap_Step Validation Instrument Verification (USP Primary Standards) DSC_Step->Validation Cap_Step->Validation Result Accurate Melting Point Determination Validation->Result Confirmed Accuracy

Workflow for melting point verification of this compound.

Self-Validating Experimental Protocols

Protocol A: USP <741> Class II Capillary Method (For Low-Melting Solids)

Because this compound behaves as a waxy/low-melting substance at room temperature, it falls under the USP <741> Class II procedure[6].

  • Pre-Conditioning: Store the this compound standard at -20°C for at least 24 hours until completely solidified.

  • Capillary Loading (Cold-State): Working rapidly in a temperature-controlled environment, draw the solidified material into a capillary tube (open at both ends) to a precise depth of 3 mm[4].

  • Thermal Equilibration: Immediately place the charged tube in contact with ice for at least 2 hours. Self-Validation Step: This ensures the compound forms a uniform, relaxed crystalline lattice prior to thermal stress[6].

  • System Verification: Run a USP Primary Reference Standard (e.g., Phenyl Salicylate, melting range 40.8–43.3 °C) to verify the accuracy of the Apparatus II block[5].

  • Heating Ramp: Place the capillary in the apparatus pre-cooled to at least 10°C below the expected melting point. Heat the block at a controlled rate of 1 °C/min[4].

  • Data Acquisition: Record the temperature at which the material is observed to rise in the capillary tube (onset of melting) and the point of complete liquefaction (clear point)[6].

Protocol B: Differential Scanning Calorimetry (DSC) Method

For solid-liquid mixtures, DSC provides a thermodynamically accurate melting point independent of visual subjectivity.

  • Sample Preparation: Weigh 2.0 to 5.0 mg of the pre-chilled this compound into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Self-Validation Step: Hermetic sealing prevents the volatilization of the carbaldehyde during heating, which would otherwise alter the mass and skew the endothermic integration.

  • Atmospheric Purge: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Temperature Program: Equilibrate the sample at -20°C for 5 minutes to establish a stable baseline. Ramp the temperature at 5 °C/min past the expected melting transition.

  • Analysis: Calculate the extrapolated onset temperature of the melting endotherm. This value represents the true melting point of the pure crystalline fraction.

References

  • ChemRxiv - Compliance with amended General Chapter USP<741>Melting Range or Temperature[Link]

  • ResearchGate - USP melting point reference standards: Evaluation of parameters that affect the melting point[Link]

  • DrugFuture - <741> MELTING RANGE OR TEMPERATURE[Link]

  • Tesi di dottorato - Boraheterohelicenes: synthetic methodologies and properties of a novel class of boron π-conjugated systems[Link]

Sources

Safety Operating Guide

4-Methoxythiophene-2-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

4-Methoxythiophene-2-carbaldehyde (CAS: 69762-29-8 / Analogous to 35134-07-7) is a functionalized heteroaromatic building block.[1] While not classified as P-listed (acutely toxic) by the EPA, it presents specific contact hazards (Skin/Eye Irritant) , reactivity risks (Air Sensitive/Oxidation) , and olfactory nuisances (Thiophene Stench) .[1]

Disposal Classification:

  • Primary Waste Stream: Non-Halogenated Organic Solvent Waste.[1]

  • RCRA Status: Characteristic Waste (Likely D001 Ignitable if liquid <60°C FP; otherwise general hazardous organic).[1]

  • Critical Constraint: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or alkaline waste streams (risk of exothermic polymerization or oxidation).[1]

Chemical Profile & Risk Assessment (The "Why")

To dispose of this chemical safely, you must understand its behavior.[2][3][4][5] We do not simply "trash" chemicals; we manage their thermodynamic and kinetic stability until destruction.

PropertyData / CharacteristicOperational Implication
Functional Groups Thiophene Ring + Aldehyde + MethoxyAldehyde: Prone to autoxidation to carboxylic acid (peroxide formation risk in aged samples).[1][6] Thiophene: High sulfur content; combustion releases SOx gases.[1]
Physical State Oil or Low-Melting SolidViscosity changes with temperature; may adhere to glass.[1] Rinse containers thoroughly.
Flash Point > 80°C (Estimated based on analogs)Combustible.[1] Classify as "High BTU" waste for incineration.
Reactivity Electrophilic CarbonylIncompatible with: Strong oxidizers (Nitric acid, Peroxides), Strong Bases (Cannizzaro reaction risk), and Primary Amines (Schiff base formation).[1]
Odor Pungent / SulfurousOlfactory Fatigue Risk: You may stop smelling it even while exposed.[1] Double-containment is mandatory.[1]

Pre-Disposal Stabilization (The Self-Validating System)

Before moving the container to the waste area, you must stabilize the chemical to prevent "waste container incidents" (pressure buildup or unexpected exotherms).

Protocol A: The "Quench" (For Reaction Mixtures)

If the aldehyde is unreacted in a mixture (e.g., excess reagent):

  • Validation: Check pH. If Acidic (<4) or Basic (>9), neutralize to pH 6-8.[1]

    • Why? Aldehydes can polymerize or degrade violently in extreme pH.

  • Scavenging (Optional but Recommended): If high reactivity is suspected, treat with a mild reducing agent (e.g., Sodium Bisulfite solution) to convert the aldehyde to a water-soluble adduct before mixing with organic waste, provided the waste stream accepts aqueous organics.[1]

    • Note: For pure stock disposal, skip scavenging and go directly to packaging.

Protocol B: The "Seal" (Odor & Oxidation Control)

For pure, expired, or residual stock:

  • Inert Gas Blanket: Flush the headspace of the waste container with Nitrogen or Argon before closing.

    • Mechanism:[1][4][7] Displaces oxygen, preventing the formation of 4-methoxythiophene-2-carboxylic acid crystals, which can clog threads and seals.[1]

  • Parafilm/Tape: Seal the cap interface. Thiophene odors permeate standard HDPE caps over time.

Step-by-Step Disposal Workflow

Follow this decision logic to determine the physical path of the waste.

DisposalWorkflow Start Waste Source StateCheck Physical State? Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid Flowable Solid Solid / Sludge StateCheck->Solid Crystalline/Viscous PurityCheck Is it Pure/Stock? Liquid->PurityCheck SolventDissolve Dissolve in Compatible Solvent (Acetone/DCM) Solid->SolventDissolve Segregation Segregate: Non-Halogenated Organic Waste PurityCheck->Segregation Yes (Stock) PurityCheck->Segregation No (Rxn Mix) SolventDissolve->PurityCheck Container Container: HDPE or Amber Glass (4L) Segregation->Container Labeling Label: 'Non-Halogenated' + 'Aldehyde Hazard' + 'Stench' Container->Labeling SAA Satellite Accumulation Area (SAA) Labeling->SAA

Figure 1: Decision matrix for segregating this compound waste.[1][4][5] Note the requirement to dissolve solids to ensure proper incineration flow.

Detailed Procedure:
  • Preparation:

    • Don PPE: Nitrile gloves (double gloving recommended for thiophenes), safety goggles, and lab coat.

    • Work in a Fume Hood .

  • Solubilization (If Solid/Residue):

    • Do not dispose of solids in liquid waste containers.

    • Dissolve the material in a minimal amount of Acetone or Ethyl Acetate.

    • Reasoning: Incinerators inject liquid waste through fine nozzles. Solids cause blockages.

  • Transfer:

    • Pour into the Non-Halogenated Organic Waste container.

    • Exception: If you used Dichloromethane (DCM) or Chloroform to dissolve it, it MUST go into Halogenated Waste .[1]

  • Container Hygiene:

    • Rinse the original stock bottle 3 times with acetone. Add rinsate to the waste container.

    • Deface the label of the empty stock bottle and dispose of the glass in "Broken/Lab Glass" trash (unless P-listed, which this is not).[1]

  • Labeling:

    • Tag the waste container immediately.

    • Constituents: Write "this compound" explicitly. Do not just write "Aldehydes."

    • Hazard Checkboxes: Mark "Flammable" and "Irritant."[1]

Regulatory & Compliance Context (US Focus)

  • EPA Waste Code: This chemical does not have a specific U or P code.[1] However, it contributes to the waste stream's characteristics.

    • D001 (Ignitable): If the waste mixture flash point is < 60°C (140°F).[1]

  • Satellite Accumulation Area (SAA):

    • Keep the waste container in the SAA (near the point of generation).

    • Closed Container Rule: The cap must be tight unless actively adding waste. EPA fines for open funnels are common.

Emergency Contingencies

Spill Scenario (Bench Scale < 100mL):

  • Evacuate & Ventilate: Thiophene odors can cause panic.[1] Alert the lab.

  • Absorb: Use a Universal Absorbent Pads or Vermiculite.[1]

    • Do NOT use: Paper towels (increases surface area for evaporation/odor release).

  • Decontaminate: Scrub the surface with a dilute bleach solution (10%) after absorbing the bulk material.

    • Chemistry: Bleach oxidizes the sulfur/aldehyde, killing the smell and neutralizing the reactivity.

  • Disposal of Debris: Place all absorbent materials into a sealable bag, then into a solid hazardous waste drum.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588315, 3-Methoxythiophene-2-carbaldehyde (Analogous Structure).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.